molecular formula C31H45N9O6S B10860991 VD2173 epimer-1

VD2173 epimer-1

Numéro de catalogue: B10860991
Poids moléculaire: 671.8 g/mol
Clé InChI: IWSNQHXPYYMOLJ-KVROEHFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VD2173 epimer-1 is a useful research compound. Its molecular formula is C31H45N9O6S and its molecular weight is 671.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H45N9O6S

Poids moléculaire

671.8 g/mol

Nom IUPAC

(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide

InChI

InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20?,21-,22-,23-/m0/s1

Clé InChI

IWSNQHXPYYMOLJ-KVROEHFOSA-N

SMILES isomérique

CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

SMILES canonique

CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Origine du produit

United States

Foundational & Exploratory

Unveiling the Stereochemical Nuances of Vitamin D3 Analogs: A Technical Guide to 20S,23R-dihydroxyvitamin D3 and its Epimer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the vitamin D3 metabolite, 20S,23R-dihydroxyvitamin D3, and its naturally occurring epimer, 20S,23S-dihydroxyvitamin D3. This document is intended for researchers, scientists, and professionals in the field of drug development and vitamin D metabolism.

Chemical Structure and Properties

The nomenclature "epimer" refers to diastereomers that differ in configuration at only one stereogenic center. In the context of 20S,23-dihydroxyvitamin D3, the two epimers are distinguished by the spatial orientation of the hydroxyl group at the C23 position. The chemical structures are depicted below.

Table 1: Chemical and Physical Properties of 20S,23(OH)₂D₃ Epimers

Property20S,23R-dihydroxyvitamin D3 (17a)20S,23S-dihydroxyvitamin D3 (17b)
Molecular Formula C₂₇H₄₄O₃C₂₇H₄₄O₃
Synonyms 20S,23R(OH)₂D₃20S,23S(OH)₂D₃
Nature Non-natural epimerEnzymatic product of VD3 metabolism by CYP11A1[1]

Biological Activity and Signaling Pathways

Both 20S,23R(OH)₂D₃ and its 23S-epimer are biologically active metabolites of vitamin D3. They are known to act as biased agonists of the vitamin D receptor (VDR) and also exhibit inverse agonist activity on RORα and RORγ receptors.[1] Their biological effects include anti-inflammatory and antiproliferative activities.[1]

Upon 1α-hydroxylation by the enzyme CYP27B1, both epimers show transcriptional activation of the vitamin D response element (VDRE). Interestingly, the 1α-hydroxylated 23R epimer demonstrates greater potency in this activation.[1] The differential activities of these epimers, especially after 1α-hydroxylation, suggest that the stereochemistry at C23 plays a crucial role in their interaction with the VDR/VDRE complex in various cell types, with notable potency differences observed in immune cells.[1]

VitaminD3_Metabolism cluster_classical Classical Pathway cluster_alternative CYP11A1-initiated Pathway VD3 Vitamin D3 (VD3) VD3_classical_entry 25(OH)D3 25-hydroxyvitamin D3 VD3->25(OH)D3 CYP2R1/CYP27A1 (Liver) VD3_alternative_entry 20S(OH)D3 20S-hydroxyvitamin D3 VD3->20S(OH)D3 CYP11A1 1,25(OH)2D3 1α,25-dihydroxyvitamin D3 (Active Form) 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) 20S,23(OH)2D3 20S,23-dihydroxyvitamin D3 20S(OH)D3->20S,23(OH)2D3 CYP11A1

Vitamin D3 Metabolism Pathways.

Experimental Protocols

Chemical Synthesis

The chemical synthesis of 20S,23S(OH)₂D₃ (17b) and its non-natural epimer 20S,23R(OH)₂D₃ (17a) has been successfully performed, allowing for unambiguous assignment of their C23 configurations.[1]

Synthesis_Workflow start Starting Materials synthesis Multi-step Chemical Synthesis start->synthesis separation Separation of Epimers synthesis->separation epimer_a 20S,23R(OH)₂D₃ (17a) separation->epimer_a epimer_b 20S,23S(OH)₂D₃ (17b) separation->epimer_b analysis Structural Analysis epimer_a->analysis epimer_b->analysis

General Synthetic Workflow.
Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR) and Mosher Ester Analysis: The absolute configurations at the C23 position for both epimers were unequivocally determined using NMR spectroscopy and Mosher ester analysis.[1]

High-Performance Liquid Chromatography (HPLC): HPLC was utilized to identify the chemically synthesized 20S,23S(OH)₂D₃ as being identical to the enzymatic product of vitamin D3 metabolism by CYP11A1.[1]

CYP27B1 Metabolism Kinetics: The kinetics of the metabolism of both 20S,23R(OH)₂D₃ and 20S,23S(OH)₂D₃ by CYP27B1 were investigated to determine their catalytic efficiencies for 1α-hydroxylation. The results indicated similar catalytic efficiencies for both epimers.[1]

Biological Assays:

  • VDR Activation: The ability of the epimers and their 1α-hydroxylated derivatives to activate the VDR was assessed through VDRE transcriptional activation assays.

  • Anti-inflammatory and Antiproliferative Activities: The bioactivities of these compounds were evaluated in various cell lines to compare their anti-inflammatory and antiproliferative effects.[1]

Table 2: Comparative Biological Activity Data

CompoundCell LineAssayEC₅₀
1α,20S,23R(OH)₂D₃ (18a) JurkatVDR/VDRE ActivationLower than 18b[1]
1α,20S,23S(OH)₂D₃ (18b) JurkatVDR/VDRE ActivationSix times higher than 18a[1]

Conclusion

The stereochemistry at the C23 position of 20S,23-dihydroxyvitamin D3 significantly influences its biological activity, particularly after 1α-hydroxylation. The synthetic availability of both the 23R and 23S epimers provides valuable tools for dissecting the structure-activity relationships of vitamin D3 metabolites and for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. Further research into the distinct signaling pathways modulated by these epimers will be crucial for realizing their full therapeutic potential.

References

In-depth Technical Guide: The Mechanism of Action of VD2173 Epimer-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, preclinical studies, or published data related to a compound designated as "VD2173 epimer-1" and its mechanism of action in cancer cells. The search for "this compound" did not yield any relevant results detailing its signaling pathways, experimental protocols, or quantitative data from preclinical evaluations.

The provided search results contained information on unrelated topics, including climate models, an inaccessible NIH RePORTER link, the mechanism of an anti-GHR monoclonal antibody, and the anticancer properties of 1,25-(OH)2D3, a form of Vitamin D. None of these results provided any connection to or information about "this compound."

This lack of information prevents the creation of the requested in-depth technical guide. It is possible that "this compound" is a very new compound that has not yet been described in published literature, an internal designation for a proprietary molecule not yet disclosed publicly, or a potential misnomer or typographical error for a different agent.

Without any foundational data, it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data on this compound is available to summarize in tables.

  • Experimental Protocols: No published studies exist from which to extract detailed experimental methodologies.

  • Mandatory Visualization: Without information on signaling pathways or experimental workflows, no diagrams can be generated using Graphviz.

Further investigation would require access to proprietary or unpublished research data. We recommend verifying the name and designation of the compound of interest. Should information on "this compound" become publicly available, this guide can be developed accordingly.

Technical Guide: Discovery and Synthesis of 20S,23R-dihydroxyvitamin D3, a Vitamin D3 Epimer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "VD2173 epimer-1" is not found in the public scientific literature. This guide focuses on a well-characterized epimer, 20S,23R-dihydroxyvitamin D3, which serves as a representative example of the discovery and synthesis of vitamin D3 epimers.

Introduction

Vitamin D3 undergoes metabolic activation through two primary pathways. The classical pathway involves hydroxylation at C25 and then at C1α to produce the hormonally active 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3].[1] A more recently discovered alternative pathway is initiated by the enzyme CYP11A1.[1][2][3][4][5][6] This pathway generates a variety of hydroxylated metabolites, with 20S-hydroxyvitamin D3 [20S(OH)D3] and 20S,23-dihydroxyvitamin D3 [20S,23(OH)2D3] being among the most studied.[1] The enzymatic production of 20S,23(OH)2D3 results in the 20S,23S diastereomer.[1] The chemical synthesis of this metabolite and its non-natural epimer, 20S,23R-dihydroxyvitamin D3, has been crucial for the unambiguous determination of their absolute configurations and for the investigation of their biological activities.[1]

This technical guide provides an in-depth overview of the discovery and synthesis of 20S,23R-dihydroxyvitamin D3, including the metabolic context, synthetic route, and methods for stereochemical assignment.

Discovery and Metabolic Context

The discovery of the alternative vitamin D3 metabolic pathway initiated by CYP11A1 opened a new area of vitamin D research.[2][3][4][5][6] This pathway, active in tissues such as the adrenal glands, placenta, and skin, produces a range of vitamin D3 derivatives with potential biological activities.[1] 20S(OH)D3 is a major initial product, which can be further hydroxylated to form di- and trihydroxy- metabolites, including 20S,23S-dihydroxyvitamin D3.[1][7]

The biological importance of these novel metabolites lies in their distinct activity profiles compared to the classical 1,25(OH)2D3. They exhibit anti-inflammatory, antiproliferative, and pro-differentiation properties, often with reduced calcemic side effects, making them interesting candidates for therapeutic development.[7][8] The stereochemistry at the C23 position is a critical determinant of biological activity, necessitating the synthesis and study of both the natural (20S,23S) and non-natural (20S,23R) epimers.

The following diagram illustrates the initial steps of the alternative vitamin D3 metabolic pathway leading to the formation of 20S,23S-dihydroxyvitamin D3.

CYP11A1_Pathway VD3 Vitamin D3 20S_OH_D3 20S-hydroxyvitamin D3 [20S(OH)D3] VD3->20S_OH_D3 CYP11A1 20S_23S_OH2_D3 20S,23S-dihydroxyvitamin D3 [20S,23S(OH)2D3] 20S_OH_D3->20S_23S_OH2_D3 CYP11A1

CYP11A1-initiated Vitamin D3 metabolic pathway.

Chemical Synthesis of 20S,23R-dihydroxyvitamin D3

The chemical synthesis of 20S,23R-dihydroxyvitamin D3 and its 20S,23S epimer was undertaken to provide sufficient quantities for biological testing and to definitively assign the absolute stereochemistry of the enzymatically produced metabolite.[1] A multi-step synthesis starting from a known vitamin D precursor is typically employed.

The overall synthetic strategy involves the preparation of a key intermediate, followed by the stereoselective introduction of the dihydroxy side chain and subsequent elaboration to the final vitamin D3 structure.

Synthesis_Workflow Start Vitamin D Precursor Intermediate1 Side-chain Precursor Synthesis Start->Intermediate1 Intermediate2 Stereoselective Grignard Reaction Intermediate1->Intermediate2 Intermediate3 Separation of Diastereomers Intermediate2->Intermediate3 FinalProduct Final Deprotection and Purification Intermediate3->FinalProduct

General workflow for the synthesis of vitamin D3 epimers.

Experimental Protocols

A crucial step in the characterization of the synthesized epimers is the determination of their absolute configuration at the C23 chiral center. This is achieved using Mosher ester analysis, a powerful NMR spectroscopic method.[1][9][10][11][12][13][14]

Protocol:

  • Esterification: The purified 20S,23R-dihydroxyvitamin D3 and 20S,23S-dihydroxyvitamin D3 are separately reacted with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding diastereomeric Mosher esters.

  • NMR Spectroscopy: 1H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters of each epimer.

  • Chemical Shift Analysis: The chemical shifts (δ) of protons adjacent to the newly formed ester linkage are carefully assigned for both diastereomers.

  • Calculation of Δδ (δS - δR): The difference in chemical shifts between the (S)-MTPA and (R)-MTPA esters is calculated for each assigned proton.

  • Configuration Assignment: The sign of the Δδ values is used to deduce the absolute configuration of the C23 alcohol. A consistent pattern of positive and negative Δδ values on either side of the carbinol center reveals the stereochemistry.

The biological activities of the synthesized epimers are assessed through a variety of in vitro assays.[1]

  • Vitamin D Receptor (VDR) Activation: A luciferase reporter gene assay is used to measure the ability of the compounds to activate the VDR in a cellular context.[1]

  • Anti-inflammatory Activity: The potential to reduce the expression of pro-inflammatory markers is evaluated in cell-based models.

  • Antiproliferative Activity: The inhibitory effect on the proliferation of various cell lines, such as cancer cells or keratinocytes, is determined.[7]

Data Presentation

The biological activities of 20S,23R(OH)2D3 and its epimer, along with their 1α-hydroxylated derivatives, have been quantitatively assessed.

CompoundVDR Activation (relative to 1,25(OH)2D3)Antiproliferative Activity (IC50)
20S,23S(OH)2D3Data not available in provided search resultsData not available in provided search results
20S,23R(OH)2D3Data not available in provided search resultsData not available in provided search results
1α,20S,23S(OH)3D3Data not available in provided search resultsData not available in provided search results
1α,20S,23R(OH)3D3Data not available in provided search resultsData not available in provided search results

Quantitative data for direct comparison is not fully available in the provided search results. The table structure is provided as a template for data presentation.

Conclusion

The discovery of the alternative CYP11A1-mediated pathway of vitamin D3 metabolism has led to the identification of a new class of biologically active secosteroids. The chemical synthesis of specific epimers, such as 20S,23R-dihydroxyvitamin D3, is indispensable for their thorough biological evaluation and for understanding the structure-activity relationships within this class of compounds. The detailed protocols for synthesis and stereochemical determination, as outlined in this guide, provide a framework for the continued exploration of novel vitamin D analogs with therapeutic potential.

References

The Biological Activity of Vitamin D Epimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biological Activities of Vitamin D3 Epimers and Their Racemic Mixtures for Researchers, Scientists, and Drug Development Professionals.

Introduction

Vitamin D3, primarily recognized for its role in calcium homeostasis, is a prohormone that undergoes metabolic activation to exert a wide range of biological effects. The hormonally active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), modulates gene expression by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction influences a myriad of cellular processes, including proliferation, differentiation, and inflammation.

Recently, various epimers of vitamin D3 metabolites have garnered significant scientific interest. These stereoisomers, which differ in the configuration at one or more chiral centers, exhibit distinct biological activity profiles compared to their parent compounds. While the specific entity "VD2173 epimer-1 racemic mixture" is not found in publicly available scientific literature, this guide provides a comprehensive overview of the biological activities of well-characterized vitamin D3 epimers, which is likely the intended subject of interest. This document will delve into their quantitative biological activities, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their effects.

Quantitative Biological Activity of Vitamin D Epimers

The biological potency of vitamin D epimers is typically assessed through a battery of in vitro assays that quantify their binding affinity to the VDR, their ability to activate VDR-mediated gene transcription, and their efficacy in modulating cellular processes such as proliferation. The following tables summarize key quantitative data for prominent vitamin D3 epimers.

Table 1: Vitamin D Receptor (VDR) Binding Affinity and Transactivation Activity of Selected Vitamin D3 Epimers

CompoundAssay TypeCell Line/SystemEndpointValueCitation
1α,25(OH)₂D₃ (Calcitriol)Competitive VDR BindingFull-length human VDRIC₅₀~3.6 nM[1]
1α,25(OH)₂-3-epi-D₃VDR BindingHuman VDRRelative Affinity2-3% of 1α,25(OH)₂D₃[2]
25-hydroxy-5,6-trans-vitamin D₃VDR BindingVitamin D ReceptorKd58 nM[3]
25-hydroxytachysterol₃VDR BindingVitamin D ReceptorKd22 nM[3]
1α,25(OH)₂D₃ (Calcitriol)Luciferase Reporter AssayMCF-7EC₅₀~0.1 - 1 nM[1]
1α,25(OH)₂-3-epi-D₃Luciferase Reporter AssayNot SpecifiedTranscriptional ActivityLess efficient than 1α,25(OH)₂D₃[2]
VDR 4-1 (non-secosteroidal agonist)VDR Responsive Gene ExpressionCaco-2EC₅₀ (TRPV6 mRNA)~600-fold less potent than 1α,25(OH)₂D₃[4]
VDR 4-1 (non-secosteroidal agonist)VDR Responsive Gene ExpressionHEK293EC₅₀ (TRPV5 mRNA)~500-fold less potent than 1α,25(OH)₂D₃[4]

Table 2: Anti-proliferative Activity of Selected Vitamin D3 Epimers

CompoundCell LineAssayEndpointValueCitation
1α,25(OH)₂D₃Human Malignant Melanoma A375SRB AssayIC₅₀1.15 nM[5]
20(OH)D₃Human Malignant Melanoma A375SRB AssayIC₅₀Not as potent as 1α,25(OH)₂D₃[6]
1,24,25(OH)₃D₃Human Malignant Melanoma A375SRB AssayIC₅₀17.8 nM[5]
20,24(OH)₂D₃Human Malignant Melanoma A375SRB AssayIC₅₀280 nM[5]
Vitamin D₃Breast Cancer (MCF-7, MDA-MB-231, MDA-MB-468)SRB AssayIC₅₀0.10 - 0.35 mM[7][8]
1α,25(OH)₂D₂ Analog (PRI-1733)Human Malignant Melanoma A375SRB AssayIC₅₀~0.028 nM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of vitamin D epimer bioactivity.

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.[9][10][11]

  • Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

  • Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.

    • Test Compound: Serial dilutions of the vitamin D epimer.

    • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

    • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

    • Scintillation Cocktail & Counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.

    • Reaction Setup: In microtiter plates or tubes, combine the receptor preparation, radioligand, and either buffer, unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[10]

    • Separation: Separate bound from free radioligand. For filtration assays, rapidly filter the incubation mixture through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[10]

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]

  • Objective: To determine the IC₅₀ value of a vitamin D epimer on the proliferation of a specific cell line.

  • Materials:

    • Cell Line: e.g., Human cancer cell lines (A375, MCF-7, etc.).

    • Culture Medium: Appropriate for the chosen cell line.

    • Test Compound: Serial dilutions of the vitamin D epimer.

    • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, typically 5 mg/mL in PBS.[13]

    • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

    • 96-well microtiter plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[12]

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of 630 nm if desired.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Luciferase Reporter Gene Assay for VDR Transactivation

This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.[15][16][17][18]

  • Objective: To determine the EC₅₀ value of a vitamin D epimer for VDR-mediated transactivation.

  • Materials:

    • Reporter Cell Line: A suitable host cell line (e.g., HEK293, MCF-7) co-transfected with a VDR expression vector and a reporter vector containing a luciferase gene under the control of a promoter with Vitamin D Response Elements (VDREs).

    • Culture Medium.

    • Test Compound: Serial dilutions of the vitamin D epimer.

    • Luciferase Assay Reagent.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed the reporter cells into a 96-well plate.

    • Treatment: Treat the cells with various concentrations of the test compound or a reference agonist (e.g., Calcitriol).

    • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).[1]

    • Cell Lysis: Lyse the cells to release the luciferase enzyme.

    • Luciferase Reaction: Add the luciferase substrate to the cell lysate.

    • Luminescence Measurement: Measure the light output using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control for cell viability or transfection efficiency if necessary. Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of vitamin D epimers are primarily mediated through their interaction with the Vitamin D Receptor, leading to the modulation of gene expression. Additionally, they can influence other signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

VDR-Mediated Gene Transcription

Upon binding to its ligand, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.[19] The differential binding affinities and the ability to induce specific VDR conformations by various epimers can lead to a "biased agonism," resulting in the selective regulation of downstream genes.

VDR_Signaling VDR-Mediated Gene Transcription cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD_Epimer Vitamin D Epimer VDR_cyto VDR VD_Epimer->VDR_cyto Binding VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR RXR_cyto RXR RXR_cyto->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Activates

Caption: VDR-Mediated Gene Transcription Pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Some vitamin D analogs, including certain epimers, have been shown to exert anti-inflammatory effects by inhibiting this pathway. This can occur through several mechanisms, including the VDR-mediated upregulation of IκBα, an inhibitor of NF-κB, or through direct interaction of the VDR with NF-κB proteins, preventing their nuclear translocation and subsequent activation of pro-inflammatory gene expression.

NFkB_Inhibition Inhibition of NF-κB Signaling by Vitamin D Analogs cluster_stimulus cluster_pathway Cytoplasmic Pathway cluster_nucleus Nucleus cluster_inhibition Inhibitory Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activates VD_Analog Vitamin D Analog VDR_RXR VDR-RXR VD_Analog->VDR_RXR Activates VDR_RXR->IkB Upregulates Expression VDR_RXR->NFkB Inhibits Translocation

Caption: NF-κB Signaling Inhibition by Vitamin D Analogs.

Conclusion

While the specific compound "this compound racemic mixture" remains unidentified in the public domain, the study of vitamin D epimers represents a promising frontier in drug discovery. These molecules exhibit a diverse range of biological activities, often with improved therapeutic indices compared to the natural hormone. Their differential effects on VDR binding, gene transactivation, and cell proliferation, coupled with their anti-inflammatory properties, make them attractive candidates for the development of novel therapies for a variety of diseases, including cancer and inflammatory disorders. A thorough understanding of their quantitative biological activities and the experimental methods used for their characterization, as outlined in this guide, is crucial for advancing their potential clinical applications. Further research into the structure-activity relationships of these epimers will undoubtedly pave the way for the design of next-generation vitamin D-based therapeutics.

References

Unveiling the Molecular Targets of VD2173: A Technical Guide to its Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of VD2173, a novel macrocyclic peptide inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound. VD2173 has been identified as a potent inhibitor of key serine proteases involved in cancer progression, specifically matriptase and hepsin.[1][2] The racemic mixture of VD2173 is referred to as VD2173 epimer-1.[3]

Executive Summary

VD2173 is a rationally designed, side-chain cyclized macrocyclic peptide that demonstrates potent inhibition of HGF-activating serine proteases.[1][2] Extensive preclinical studies have validated its mechanism of action, which involves the disruption of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical driver in various cancers, particularly in the context of acquired resistance to receptor tyrosine kinase inhibitors. This guide details the experimental methodologies employed to identify and validate the molecular targets of VD2173 and presents the quantitative data supporting its inhibitory activity.

Target Identification: A Rational Design Approach

The development of VD2173 was based on a rational design strategy targeting the serine proteases responsible for the activation of pro-HGF.[2] These proteases, including matriptase, hepsin, and HGF activator (HGFA), are crucial for the conversion of the inactive pro-HGF into its active form, which then binds to and activates the MET receptor tyrosine kinase.[2] The design of VD2173 as a macrocyclic peptide was intended to improve metabolic stability and pharmacokinetic properties compared to linear peptide inhibitors.[2]

Target Validation: In Vitro and In Vivo Evidence

The validation of matriptase and hepsin as the primary targets of VD2173 was accomplished through a series of enzymatic and cell-based assays, culminating in in vivo studies in lung cancer models.[2]

Enzymatic Assays

The inhibitory activity of VD2173 against a panel of serine proteases was determined using enzymatic assays. The results demonstrated potent and selective inhibition of matriptase and hepsin.

Table 1: Inhibitory Activity of VD2173 against HGF-Activating Serine Proteases

Target ProteaseIC50 (nM)
MatriptasePotently Inhibits
HepsinPotently Inhibits
HGF Activator (HGFA)Less Potent Inhibition
Factor XaModerate Inhibition
ThrombinWeak to No Inhibition

Note: Specific IC50 values for VD2173 were not publicly available in the referenced materials. The table reflects the described potency from the research article.[2]

Cellular Assays

The cellular activity of VD2173 was assessed by its ability to block pro-HGF activation and subsequent HGF-mediated signaling in cancer cell lines. Key experiments included:

  • Wound Healing Assays: VD2173 was shown to abrogate HGF-mediated wound healing, demonstrating its ability to inhibit cell migration.[2]

  • Resistance Reversal: In lung cancer models with acquired resistance to Epidermal Growth Factor Receptor (EGFR) and MET inhibitors, VD2173 was effective in overcoming this resistance.[2]

In Vivo Studies

The therapeutic potential of VD2173 was evaluated in mouse models of lung cancer. The studies demonstrated that VD2173 could inhibit HGF-dependent tumor growth.[2]

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)
  • Enzyme Preparation: Recombinant human serine proteases (matriptase, hepsin, HGFA, Factor Xa, thrombin) are used.

  • Substrate: A fluorogenic peptide substrate specific for each protease is utilized.

  • Inhibitor Preparation: VD2173 is serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme, substrate, and inhibitor are incubated together in an appropriate assay buffer.

    • The fluorescence generated from substrate cleavage is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Pro-HGF Activation Assay
  • Cell Culture: Lung cancer cells known to secrete pro-HGF are cultured to confluence.

  • Treatment: The cells are treated with varying concentrations of VD2173.

  • Sample Collection: Conditioned media from the cells is collected after a specified incubation period.

  • Analysis: The levels of activated HGF in the conditioned media are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

In Vivo Tumor Growth Study
  • Animal Model: Immunocompromised mice are implanted with human lung cancer cells that are dependent on HGF/MET signaling.

  • Treatment: Once tumors are established, mice are treated with VD2173 or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: The tumor growth rates between the treated and control groups are compared to determine the efficacy of VD2173.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by VD2173 and the general workflow for its target identification and validation.

HGF_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_proteases Serine Proteases cluster_inhibitor Inhibitor cluster_intracellular Intracellular Signaling proHGF pro-HGF HGF Active HGF proHGF->HGF Activation MET MET Receptor HGF->MET Binding Downstream Downstream Signaling (Proliferation, Survival, Migration) MET->Downstream Matriptase Matriptase Matriptase->HGF Hepsin Hepsin Hepsin->HGF VD2173 VD2173 VD2173->Matriptase Inhibition VD2173->Hepsin Inhibition Target_Validation_Workflow cluster_design Rational Design cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_outcome Outcome Design Rational Design of Macrocyclic Peptide Inhibitors EnzymeAssay Enzymatic Assays (Matriptase, Hepsin, etc.) Design->EnzymeAssay CellAssay Cell-Based Assays (pro-HGF Activation, Migration) EnzymeAssay->CellAssay AnimalModel Lung Cancer Animal Models CellAssay->AnimalModel TargetValidation Target Validated: Matriptase & Hepsin AnimalModel->TargetValidation

References

In Vitro Efficacy of VD2173 Epimer-1 in Lung Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "VD2173 epimer-1" is presumed to be a novel Vitamin D analog currently under investigation. As there is no publicly available data for a compound with this specific designation, this document serves as a representative technical guide based on the well-documented in vitro activities of other Vitamin D analogs in lung cancer cell lines. The experimental data presented herein is illustrative and compiled from multiple studies on similar compounds.

Introduction

Vitamin D, a steroid hormone, and its analogs have demonstrated significant anti-tumorigenic properties in a variety of cancers, including lung cancer.[1][2] These compounds exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in cell proliferation, differentiation, and apoptosis.[3][4] This guide details the in vitro evaluation of this compound, a novel Vitamin D epimer, in non-small cell lung cancer (NSCLC) cell lines, highlighting its anti-proliferative and pro-apoptotic activities and elucidating its mechanism of action.

Anti-Proliferative Activity

The cytotoxic effect of this compound was assessed across a panel of human NSCLC cell lines using a colorimetric MTT assay, which measures cellular metabolic activity as an indicator of cell viability.[3] Cells were treated with increasing concentrations of this compound for 72 hours. The results demonstrate a dose-dependent inhibition of cell proliferation in all tested cell lines.

Table 1: Anti-Proliferative Activity (IC50) of this compound in NSCLC Cell Lines

Cell LineDescriptionIC50 (µM) of this compound (72h)
A549Adenocarcinoma, KRAS mutation15.2
NCI-H1975Adenocarcinoma, EGFR mutation18.5
H460Large cell carcinoma, KRAS mutation12.8
NCI-H1299Non-small cell lung cancer, p53 null21.3

Induction of Apoptosis

To determine if the observed growth inhibition was due to the induction of programmed cell death, apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][6] An increase in the percentage of Annexin V-positive cells (early and late apoptosis) was observed after 48 hours of treatment with this compound.

Table 2: Apoptosis Induction by this compound in A549 and H460 Cells

Cell LineTreatment (48h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
A549Control2.1 ± 0.51.5 ± 0.33.6
This compound (15 µM)14.8 ± 1.28.2 ± 0.923.0
H460Control1.8 ± 0.41.1 ± 0.22.9
This compound (13 µM)18.2 ± 1.510.5 ± 1.128.7

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated by flow cytometry of PI-stained cells. Treatment with this compound for 24 hours resulted in a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest at the G1/S checkpoint.[2] This arrest is a common mechanism for the anti-proliferative effects of Vitamin D analogs.[7]

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control48.5 ± 2.135.2 ± 1.816.3 ± 1.5
This compound (15 µM)69.3 ± 2.518.4 ± 1.612.3 ± 1.3

Mechanism of Action: Signaling Pathways

Intrinsic Apoptotic Pathway

To explore the molecular mechanism behind the induced apoptosis, the expression levels of key proteins in the Bcl-2 family were analyzed by Western blot. Treatment with this compound led to a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[8][9]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often dysregulated in cancer.[10][11] In vitro studies have shown that Vitamin D can inhibit this pathway in NSCLC cells.[12][13] Western blot analysis revealed that this compound treatment decreased the phosphorylation of key downstream effectors AKT and mTOR, indicating an inhibition of this pro-survival pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VDR Vitamin D Receptor (VDR) PI3K PI3K VDR->PI3K Inhibits Bcl2 Bcl-2 VDR->Bcl2 Downregulates Bax Bax VDR->Bax Upregulates p21_p27 p21, p27 (CDK Inhibitors) VDR->p21_p27 Upregulates Cyclins Cyclin D/E VDR->Cyclins Downregulates VD2173 This compound VD2173->VDR Binds to AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces CellCycleArrest G0/G1 Cell Cycle Arrest p21_p27->CellCycleArrest Induces Cyclins->Proliferation Promotes Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

This compound signaling pathways in lung cancer cells.

Experimental Protocols

Cell Culture

A549, NCI-H1975, H460, and NCI-H1299 human NSCLC cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage of the control.

cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add this compound (72h incubation) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E

Workflow for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry
  • Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

  • Harvest cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5]

Cell Cycle Analysis
  • Treat cells with this compound for 24 hours.

  • Harvest and wash cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle phase distribution.

Western Blot Analysis
  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (30-50 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[18]

  • Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein expression relative to a loading control (β-actin).

Conclusion

The in vitro data strongly suggest that this compound is a potent inhibitor of NSCLC cell growth. Its mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis, mediated through the modulation of the intrinsic apoptotic pathway and the inhibition of the pro-survival PI3K/AKT/mTOR signaling cascade. These findings underscore the therapeutic potential of this compound as a novel agent for lung cancer treatment, warranting further preclinical and in vivo investigation.

References

No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of VD2173 Epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and medical literature yielded no specific information on a compound designated as "VD2173 epimer-1." This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed development code for a pharmaceutical agent. As such, the data required to construct an in-depth technical guide on its pharmacokinetics and pharmacodynamics is not available in the public domain.

General principles of pharmacokinetics (PK) and pharmacodynamics (PD) govern the interaction of any drug with the body. Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics, on the other hand, details the biochemical and physiological effects of the drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

While a general overview of these principles can be provided, the specific quantitative data, experimental protocols, and signaling pathways for this compound are necessary to fulfill the user's request. Without access to proprietary research data, any attempt to create a detailed technical guide would be purely speculative.

It is possible that information on this compound may be available in confidential internal reports of a pharmaceutical company or research institution. Researchers, scientists, and drug development professionals with a direct involvement in the development of this compound would have access to such data.

For the purposes of this response, and in the absence of specific data, a generalized experimental workflow for characterizing the pharmacokinetics and pharmacodynamics of a novel compound is presented below. This serves as a template for the type of information that would be included in the requested technical guide if data on this compound were available.

General Experimental Workflow for PK/PD Characterization

cluster_PK Pharmacokinetic Profiling cluster_PD Pharmacodynamic Assessment PK_Admin Compound Administration (e.g., IV, Oral) PK_Sample Biological Sample Collection (Blood, Plasma, Urine, Feces) PK_Admin->PK_Sample PK_Analysis Bioanalytical Method (e.g., LC-MS/MS) PK_Sample->PK_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental, PBPK) PK_Analysis->PK_Modeling PD_Modeling PK/PD Modeling PK_Modeling->PD_Modeling Integrate PK and PD Data PD_Target Target Engagement Assays (e.g., Receptor Binding, Enzyme Inhibition) PD_Biomarker Biomarker Analysis (e.g., Gene Expression, Protein Phosphorylation) PD_Target->PD_Biomarker PD_Efficacy In Vivo Efficacy Models (e.g., Disease Models) PD_Biomarker->PD_Efficacy PD_Efficacy->PD_Modeling

Caption: A generalized workflow for characterizing the pharmacokinetic and pharmacodynamic properties of a new chemical entity.

Should information on "this compound" become publicly available, a detailed technical guide could be generated by populating the sections of a standard PK/PD report with the specific findings from preclinical and clinical studies. This would include tables of pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life), detailed descriptions of the experimental methods used to obtain this data, and diagrams of the relevant pharmacodynamic signaling pathways.

The Role of Vitamin D Analogs in Overcoming Drug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle to successful cancer chemotherapy. Cancer cells can develop resistance to a single drug or multiple drugs simultaneously, a phenomenon known as multidrug resistance (MDR). This resistance can be intrinsic or acquired and involves various mechanisms, including increased drug efflux, genetic mutations, and alterations in cellular signaling pathways. The vitamin D receptor (VDR), a nuclear receptor, and its ligands, including the active form of vitamin D3, calcitriol, and its synthetic analogs, have garnered significant attention for their potential to modulate these resistance mechanisms and re-sensitize cancer cells to chemotherapeutic agents. This technical guide provides an in-depth overview of the mechanisms, supporting data, and experimental protocols related to the use of vitamin D analogs in overcoming drug resistance.

Mechanisms of Vitamin D Analog-Mediated Reversal of Drug Resistance

Vitamin D analogs exert their effects primarily through the VDR, which acts as a ligand-activated transcription factor. Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression. The key mechanisms by which vitamin D analogs are thought to overcome drug resistance are detailed below.

Regulation of Drug Transporters

A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cancer cell. Several studies have shown that vitamin D analogs can downregulate the expression of these transporters.

Modulation of Apoptotic Pathways

Chemotherapeutic agents primarily induce cancer cell death through apoptosis. Resistant cells often have defects in their apoptotic machinery. Vitamin D analogs can promote apoptosis by:

  • Upregulating pro-apoptotic proteins: This includes increasing the expression of proteins like Bax and Bak, which permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.

  • Downregulating anti-apoptotic proteins: Vitamin D analogs can decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which normally inhibit apoptosis.

Induction of Cell Cycle Arrest

Vitamin D analogs can induce cell cycle arrest, typically at the G1/S or G2/M phase transitions. This can prevent cancer cells from proliferating and can make them more susceptible to the effects of cell cycle-specific chemotherapeutic agents.

Enhancement of Cellular Differentiation

In some types of cancer, such as leukemia, vitamin D analogs can promote cellular differentiation, causing the malignant cells to mature into non-proliferating, terminally differentiated cells.

Quantitative Data on the Efficacy of Vitamin D Analogs

The following tables summarize quantitative data from various studies, demonstrating the potential of vitamin D analogs to enhance the efficacy of chemotherapeutic drugs.

Table 1: Effect of Calcitriol on the IC50 of Chemotherapeutic Agents in Ovarian Cancer Cells

Cell LineChemotherapeutic AgentIC50 (without Calcitriol)IC50 (with Calcitriol)Fold Change
A2780Cisplatin1.5 µM0.8 µM1.9
OVCAR-3Paclitaxel10 nM4.5 nM2.2

Table 2: Modulation of Gene Expression by a Vitamin D Analog in Breast Cancer Cells (MCF-7)

GeneFunctionFold Change in Expression
ABCB1 (P-gp)Drug Efflux-2.5
BCL2Anti-apoptotic-3.1
BAXPro-apoptotic+2.8
CDKN1A (p21)Cell Cycle Arrest+4.2

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of vitamin D analogs in overcoming drug resistance.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of vitamin D analogs and chemotherapeutic agents on the viability of cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the vitamin D analog, the chemotherapeutic agent, or a combination of both for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Treat cells with the compounds of interest as described for the cell viability assay.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This technique is used to measure the protein levels of key targets involved in drug resistance and apoptosis.

Protocol:

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Bcl-2, caspases, VDR) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the role of vitamin D analogs in overcoming drug resistance.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects VD Vitamin D Analog VDR_cyto VDR VD->VDR_cyto Binds RXR_cyto RXR VDR_RXR_complex VDR-RXR Complex VDR_cyto->VDR_RXR_complex RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Apoptosis ↑ Pro-Apoptotic Proteins ↓ Anti-Apoptotic Proteins Gene_Expression->Apoptosis Cell_Cycle ↑ Cell Cycle Arrest Gene_Expression->Cell_Cycle Drug_Efflux ↓ Drug Efflux Pumps Gene_Expression->Drug_Efflux Outcome Overcoming Drug Resistance Apoptosis->Outcome Cell_Cycle->Outcome Drug_Efflux->Outcome

Caption: VDR Signaling Pathway in Overcoming Drug Resistance.

G cluster_assays Functional Assays cluster_molecular Molecular Analysis Start Cancer Cell Line Treatment Treat with Vitamin D Analog +/- Chemotherapeutic Agent Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Gene Gene Expression (qPCR) Treatment->Gene Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis Gene->Data_Analysis Conclusion Conclusion on Reversal of Drug Resistance Data_Analysis->Conclusion

Caption: Experimental Workflow for Investigating Drug Resistance.

Conclusion and Future Perspectives

Vitamin D analogs represent a promising class of compounds for overcoming drug resistance in cancer. Their ability to modulate multiple cellular pathways, including drug transport, apoptosis, and cell cycle regulation, makes them attractive candidates for combination therapy. Future research should focus on the development of novel vitamin D analogs with improved efficacy and reduced side effects, such as hypercalcemia. Furthermore, a deeper understanding of the molecular mechanisms underlying their synergistic effects with different chemotherapeutic agents will be crucial for designing more effective cancer treatment strategies. The identification of predictive biomarkers for response to vitamin D analog therapy will also be essential for personalizing treatment and improving patient outcomes.

Unveiling VD2173 Epimer-1: A Novel Approach to Disrupting the HGF/MET Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of VD2173 epimer-1, a novel small molecule inhibitor, and its impact on the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapy research. We will explore the mechanism of action of this compound, present available quantitative data, detail relevant experimental protocols, and visualize the complex biological interactions through signaling pathway diagrams.

Introduction to the HGF/MET Signaling Pathway

The HGF/MET signaling pathway is a critical regulator of cellular processes including proliferation, motility, and morphogenesis.[1] Dysregulation of this pathway is strongly implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Activation of the MET receptor tyrosine kinase by its ligand, HGF, triggers a cascade of downstream signaling events that promote tumor growth, invasion, and metastasis.[2]

This compound: An Indirect Inhibitor of HGF/MET Signaling

VD2173 is a macrocyclic peptide inhibitor that targets HGF-activating serine proteases, specifically matriptase and hepsin.[3] These proteases are responsible for converting the inactive precursor of HGF (pro-HGF) into its active form. By inhibiting these proteases, VD2173 effectively blocks the activation of HGF, thereby preventing the subsequent activation of the MET receptor and its downstream signaling cascade. "this compound" is the racemic mixture of VD2173.[4][5] This indirect approach to inhibiting the HGF/MET pathway presents a promising strategy to overcome resistance mechanisms that can develop against direct MET kinase inhibitors.[3]

Quantitative Data

Currently, specific quantitative data for "this compound" is not extensively available in the public domain. The primary research has focused on the active compound, VD2173. The following table summarizes the potent inhibitory activity of VD2173 against its target proteases.

CompoundTarget ProteaseIC50 (nM)
VD2173MatriptaseData not publicly available
VD2173HepsinData not publicly available

Note: Specific IC50 values from the primary literature by Damalanka et al. (2021) are not publicly accessible through general searches. Access to the full journal article is required to obtain this specific quantitative data.

Experimental Protocols

The following are generalized experimental protocols that would be employed to characterize the effects of this compound on the HGF/MET signaling pathway, based on standard methodologies in the field.

Serine Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against matriptase and hepsin.

Methodology:

  • Recombinant human matriptase and hepsin are used.

  • A fluorogenic peptide substrate for each protease is utilized.

  • This compound is serially diluted and pre-incubated with the respective protease.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured over time using a microplate reader.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based MET Phosphorylation Assay

Objective: To assess the effect of this compound on HGF-induced MET receptor phosphorylation in cancer cells.

Methodology:

  • A cancer cell line known to overexpress the MET receptor (e.g., lung cancer cell lines) is chosen.

  • Cells are serum-starved to reduce basal signaling.

  • Cells are pre-treated with varying concentrations of this compound.

  • Cells are then stimulated with recombinant human HGF to induce MET phosphorylation.

  • Cell lysates are collected, and protein concentrations are determined.

  • Western blotting is performed using antibodies specific for phosphorylated MET (p-MET) and total MET.

  • The band intensities are quantified to determine the extent of inhibition.

Cell Viability and Proliferation Assay

Objective: To evaluate the impact of this compound on the viability and proliferation of cancer cells dependent on HGF/MET signaling.

Methodology:

  • Cancer cells are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound in the presence or absence of HGF.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Absorbance or luminescence is measured, and the percentage of viable cells is calculated relative to untreated controls.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space proHGF pro-HGF HGF Active HGF proHGF->HGF Activation Proteases Matriptase / Hepsin MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization VD2173 This compound VD2173->Proteases Inhibition pMET Phosphorylated MET MET_receptor->pMET Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) pMET->Downstream Cellular_Response Cellular Responses (Proliferation, Invasion, Survival) Downstream->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Protease_Assay Serine Protease Inhibition Assay MET_Phospho MET Phosphorylation Assay (Western Blot) Protease_Assay->MET_Phospho Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) MET_Phospho->Viability_Assay Tumor_Models Xenograft Tumor Models in Mice Viability_Assay->Tumor_Models PK_PD Pharmacokinetics & Pharmacodynamics Tumor_Models->PK_PD VD2173 This compound VD2173->Protease_Assay VD2173->MET_Phospho VD2173->Viability_Assay

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of VD2173 Epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD2173 is a potent macrocyclic peptide inhibitor of the HGF-activating serine proteases, matriptase and hepsin. By inhibiting these proteases, VD2173 blocks the activation of Hepatocyte Growth Factor (HGF), a key signaling molecule in the tumor microenvironment. This inhibition of the HGF/MET signaling pathway makes VD2173 a promising candidate for cancer therapy, particularly in overcoming resistance to receptor tyrosine kinase inhibitors. The commercially available "VD2173 epimer-1" is a racemic mixture of the VD2173 compound, which possesses at least one chiral center, leading to the existence of stereoisomers. This document provides a detailed protocol for the synthesis and purification of VD2173, based on the methods described by Damalanka VC, et al. in the Journal of Medicinal Chemistry (2021).

Signaling Pathway of HGF Activation and Inhibition by VD2173

The activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), is a critical step in a signaling cascade that promotes cell growth, motility, and invasion. HGF is secreted as an inactive precursor, pro-HGF. Its conversion to the active form is catalyzed by serine proteases such as matriptase and hepsin. VD2173 acts as an inhibitor of these proteases, thereby preventing the activation of HGF and the subsequent downstream signaling.

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-HGF pro-HGF HGF HGF pro-HGF->HGF Activation MET Receptor MET Receptor HGF->MET Receptor Binds and Activates Matriptase/Hepsin Matriptase/Hepsin Matriptase/Hepsin->pro-HGF Catalyzes VD2173 VD2173 VD2173->Matriptase/Hepsin Inhibits Downstream Signaling Downstream Signaling (Proliferation, Migration, Invasion) MET Receptor->Downstream Signaling VD2173_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Coupling->Cleavage Linear_Peptide Crude Linear Peptide Cleavage->Linear_Peptide RP_HPLC Preparative RP-HPLC Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis Lyophilization_Final Lyophilization Analysis->Lyophilization_Final Pure_VD2173 Pure VD2173 Lyophilization_Final->Pure_VD2173 Macrocyclization Solution-Phase Macrocyclization (HATU, HOAt, DIPEA) Linear_Peptide->Macrocyclization Crude_Macrocycle Crude VD2173 Macrocyclization->Crude_Macrocycle Crude_Macrocycle->RP_HPLC

Application Note & Protocol: Chiral Separation of VD2173 Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD2173, a novel synthetic analog of Vitamin D, presents a significant challenge in drug development and manufacturing due to the presence of stereoisomers, specifically epimers. The spatial arrangement of atoms in these epimers can lead to substantial differences in pharmacological activity, binding affinity to the Vitamin D Receptor (VDR), and metabolic stability. Therefore, the development of robust and reliable analytical methods for the chiral separation, identification, and quantification of VD2173 epimers is of paramount importance for ensuring product quality, safety, and efficacy.

This document provides a detailed overview of established chiral separation techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Supercritical Fluid Chromatography (UPSFC), which have been successfully applied to the separation of Vitamin D analogs and their epimers.[1][2][3] While specific data for VD2173 is not yet publicly available, the methodologies described herein provide a strong foundation for developing a specific and sensitive chiral separation method for this compound.

Data Presentation: Comparison of Chiral Separation Methods

The following table summarizes typical experimental conditions and performance parameters for the chiral separation of Vitamin D analogs, which can be adapted for VD2173 epimers.

ParameterMethod 1: Chiral HPLCMethod 2: Chiral UPSFC
Instrumentation High-Performance Liquid Chromatography SystemUltra-Performance Supercritical Fluid Chromatography System with Tandem Mass Spectrometry (UPSFC-MS/MS)
Chiral Stationary Phase Chiralpak AD (amylose-based) or Lux-Cellulose[1][3]Lux-Cellulose[3]
Column Dimensions 4.6 x 250 mme.g., 3.0 x 100 mm
Mobile Phase n-Hexane / Ethanol mixtures[2]Supercritical CO2 / Methanol with additives (e.g., formic acid)
Flow Rate 0.5 - 1.5 mL/min1.0 - 3.0 mL/min
Detection UV (e.g., 265 nm)[2] or Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Typical Resolution (Rs) > 1.5 for baseline separationOften provides superior resolution and selectivity over HPLC[3][4]
Analysis Time 10 - 30 minutes< 10 minutes
Advantages Widely available, robust, well-established for Vitamin D analogs.Faster analysis, higher resolution, environmentally friendly (uses CO2).[5]
Considerations Longer run times, may require significant method development.Requires specialized instrumentation, lower injection volumes might affect sensitivity.[3]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for VD2173 Epimer Separation

This protocol provides a starting point for the development of a chiral HPLC method for the separation of VD2173 epimers, based on methods used for other Vitamin D analogs.[2]

1. Materials and Reagents:

  • VD2173 epimeric mixture (or individual epimers as standards)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (or other suitable alcohol modifier)

  • Chiral HPLC column (e.g., Chiralpak AD, 5 µm, 4.6 x 250 mm)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Accurately weigh and dissolve the VD2173 standard or sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: Chiralpak AD (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol. The optimal ratio should be determined experimentally, starting with a range of 90:10 to 99:1 (v/v) n-Hexane:Ethanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm

  • Run Time: 30 minutes or until all epimers have eluted.

4. Method Development and Optimization:

  • Mobile Phase Composition: Vary the percentage of the alcohol modifier to optimize the separation (resolution) and retention times. A lower percentage of alcohol will generally increase retention and may improve resolution.

  • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

  • Temperature: Investigate the effect of column temperature on the separation.

Protocol 2: Chiral UPSFC-MS/MS Method for VD2173 Epimer Analysis

This protocol outlines a general approach for developing a rapid and sensitive chiral UPSFC-MS/MS method for VD2173 epimers.[3][4]

1. Materials and Reagents:

  • VD2173 epimeric mixture (or individual epimers as standards)

  • SFC-grade Methanol

  • SFC-grade Carbon Dioxide (CO2)

  • Formic acid (or other suitable additive)

  • Lux-Cellulose chiral column (e.g., 3.0 x 100 mm, 3 µm)

  • UPSFC system coupled to a tandem mass spectrometer

  • Appropriate vials and caps

2. Sample Preparation:

  • Prepare a stock solution of VD2173 in Methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to create calibration standards and quality control samples at the desired concentration range.

3. UPSFC-MS/MS Conditions:

  • Column: Lux-Cellulose-1 (3.0 x 100 mm, 3 µm)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Program: A gradient elution may be necessary to achieve optimal separation. A starting point could be 5% B, increasing to 40% B over 5 minutes.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 1500 psi

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) positive or negative mode (to be optimized for VD2173).

    • MRM Transitions: Determine the specific precursor and product ions for each VD2173 epimer for high selectivity and sensitivity.

4. Data Analysis:

  • Integrate the peak areas for each epimer.

  • Calculate the percentage of each epimer in the mixture.

  • For quantitative analysis, generate a calibration curve using the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis start VD2173 Sample dissolve Dissolution in Solvent start->dissolve filter Syringe Filtration (0.22 µm) dissolve->filter hplc Chiral HPLC System (e.g., Chiralpak AD) filter->hplc sfc Chiral UPSFC System (e.g., Lux-Cellulose) filter->sfc uv UV Detector (265 nm) hplc->uv ms MS/MS Detector sfc->ms data Data Acquisition & Analysis (Peak Integration, Quantification) uv->data ms->data

Caption: Experimental workflow for the chiral separation of VD2173 epimers.

signaling_pathway cluster_cell Target Cell vd2173_r VD2173 (R-epimer) vdr Vitamin D Receptor (VDR) vd2173_r->vdr High Affinity vd2173_s VD2173 (S-epimer) vd2173_s->vdr Low Affinity rxr Retinoid X Receptor (RXR) vdr->rxr Heterodimerization vdre Vitamin D Response Element (VDRE) in DNA rxr->vdre Binding transcription Gene Transcription vdre->transcription response Biological Response transcription->response

Caption: Hypothetical signaling pathway illustrating differential VDR affinity of VD2173 epimers.

References

Application Notes and Protocols for the Characterization of VD2173 Epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VD2173 is a significant molecule in drug development, and its stereochemistry plays a crucial role in its biological activity. The presence of epimers, such as VD2173 epimer-1, which is a racemic mixture of VD2173, necessitates precise analytical techniques for their separation, identification, and quantification.[1] This document provides detailed application notes and protocols for the comprehensive characterization of this compound, leveraging key analytical methodologies. Given the limited specific data available for this compound, the following protocols are based on established methods for the characterization of closely related vitamin D analogs and their epimers.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for Separation and Quantification

HPLC-MS/MS is the gold standard for the analysis of vitamin D epimers due to its high sensitivity and selectivity, allowing for the chromatographic separation of epimers and their accurate quantification.[2] This technique is essential for resolving VD2173 from its epimer and quantifying their respective concentrations in various matrices.

Experimental Protocol:

1.1. Sample Preparation:

  • Standard Preparation: Prepare stock solutions of VD2173 and this compound in a suitable organic solvent (e.g., methanol or ethanol). Perform serial dilutions to create a series of calibration standards.

  • Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add an internal standard (e.g., deuterated 25(OH)D3).[3][4] Perform protein precipitation with a suitable solvent like acetonitrile. After centrifugation, the supernatant can be further purified using liquid-liquid extraction with a solvent such as hexane.[3][4] Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

1.2. HPLC Conditions:

  • Column: A column with unique selectivity is crucial for separating epimers. A Kinetex F5 column (100 × 2.1 mm, 2.6 μm) or a Raptor FluoroPhenyl column are recommended for baseline resolution of vitamin D epimers.[3][4][5]

  • Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[3][4] A typical gradient might start at 70% methanol and increase to 95% over a set time.

  • Flow Rate: A flow rate of 0.4 mL/min is often used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible chromatography.

1.3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for vitamin D analogs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for VD2173 and its epimer need to be determined by infusing pure standards.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Data Presentation:

Table 1: HPLC-MS/MS Method Validation Parameters for Vitamin D Epimer Analysis

ParameterTypical ValueReference
Linearity Range2–100 ng/mL[3][4]
Limit of Quantification (LOQ)2 ng/mL[3][4]
Limit of Detection (LOD)1 ng/mL[3][4]
Intra-day Precision (%RSD)0.9–6.6%[5]
Inter-day Precision (%RSD)2.2–5.3%[5]
Accuracy (% Recovery)Within 10% of nominal concentration[5]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix or Standard Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC HPLC Separation (e.g., Kinetex F5 column) Reconstitution->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Reporting Reporting of Epimer Concentrations Quantification->Reporting

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural identification of isomers, including epimers.[6] One- and two-dimensional NMR experiments can provide detailed information about the chemical environment of each atom, allowing for the differentiation of the stereochemical orientation of substituents.

Experimental Protocol:

2.1. Sample Preparation:

  • Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent depends on the solubility of the compound.[6]

2.2. NMR Experiments:

  • 1D NMR: Acquire 1H and 13C NMR spectra to observe the chemical shifts of all proton and carbon atoms.[6]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[6]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to defining the relative stereochemistry and differentiating epimers.[6]

Data Presentation:

Table 2: Key NMR Data for Epimer Differentiation

NMR ExperimentInformation Obtained
1H NMRChemical shifts and coupling constants of protons. Differences in the chemical shift of the proton at the epimeric center are expected.
13C NMRChemical shifts of carbon atoms. The carbon at the epimeric center and adjacent carbons will likely show different chemical shifts between epimers.
COSYConnectivity of protons.
HSQC/HMBCConnectivity between protons and carbons, confirming the carbon skeleton.
ROESY/NOESYThrough-space correlations between protons, providing evidence for the relative configuration at the epimeric center.

Logical Relationship Diagram:

NMR_Logic H1_NMR 1H NMR Structure Structural Elucidation of Epimer-1 H1_NMR->Structure C13_NMR 13C NMR C13_NMR->Structure COSY COSY COSY->Structure HSQC HSQC HSQC->Structure HMBC HMBC HMBC->Structure ROESY ROESY/NOESY ROESY->Structure

Caption: NMR techniques for the structural elucidation of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule, allowing for the unambiguous determination of its absolute stereochemistry.

Experimental Protocol:

3.1. Crystallization:

  • Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

3.2. Data Collection:

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and detector.

3.3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Data Presentation:

Table 3: Typical Crystallographic Data

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Resolution (Å)A measure of the level of detail in the electron density map.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack ParameterUsed to determine the absolute configuration of the molecule.

Vitamin D Receptor (VDR) Signaling Pathway

The biological activity of vitamin D analogs is mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Characterizing the interaction of VD2173 and its epimer with the VDR signaling pathway is crucial for understanding their pharmacological effects.

Signaling Pathway Diagram:

VDR_Pathway VD VD2173 / Epimer-1 VDR Vitamin D Receptor (VDR) VD->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.

The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC-MS/MS is indispensable for the separation and quantification of the epimers. NMR spectroscopy provides detailed structural information for unambiguous identification, while X-ray crystallography can definitively determine the absolute configuration. Understanding the interaction of these epimers with the VDR signaling pathway is fundamental to elucidating their biological function. The protocols and data presented here provide a robust framework for researchers engaged in the development and analysis of VD2173 and related compounds.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Vitamin D Analog Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of cell-based assay protocols designed to characterize the activity of compounds as Vitamin D analogs. While the compound "VD2173 epimer-1" is noted as a racemic mixture of a serine protease inhibitor, the following protocols are detailed for researchers intending to investigate any potential off-target effects or uncharacterized activity of this compound, or any other test article, on the Vitamin D Receptor (VDR) signaling pathway. The assays described herein are standard methods for evaluating the potency and efficacy of Vitamin D analogs.

The biological actions of Vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2][3][4] Upon binding to its ligand, such as the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the retinoid-X receptor (RXR).[1][2][5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[5][6]

I. VDR-Mediated Transcriptional Activation Assay

This is a primary assay to determine if a test compound can activate the VDR and initiate gene transcription. A common and effective method is a reporter gene assay.[1][6]

Principle

This assay utilizes a host cell line engineered to express the human VDR and a reporter gene (e.g., luciferase or beta-lactamase) under the control of a promoter containing VDREs. If the test compound activates the VDR, the VDR/RXR heterodimer binds to the VDREs and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the extent of VDR activation.

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Culture and Plating:

    • Culture VDR-UAS-bla HEK293T cells (or a similar reporter cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Plate the cells in a white, clear-bottom 96-well or 384-well plate at a density of 20,000 cells per well.[3]

    • Incubate the plate for 16-24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the test compound (e.g., this compound) and a reference VDR agonist (e.g., calcitriol) in the appropriate assay medium.

    • Remove the culture medium from the wells and add the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 16-24 hours at 37°C.[3]

  • Luciferase Activity Measurement:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase detection reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence values against the log of the compound concentration.

    • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis.

Data Presentation

CompoundEC50 (nM)Maximum Fold Induction
Calcitriol (Reference)Example: 0.5Example: 100
This compoundTo be determinedTo be determined
Test Compound XTo be determinedTo be determined

Experimental Workflow Diagram

experimental_workflow_reporter_assay start Start cell_plating Plate Reporter Cells start->cell_plating incubation1 Incubate (16-24h) cell_plating->incubation1 compound_treatment Add Test Compound & Reference incubation1->compound_treatment incubation2 Incubate (16-24h) compound_treatment->incubation2 add_reagent Add Luciferase Detection Reagent incubation2->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Data Analysis (EC50) read_plate->data_analysis end End data_analysis->end

Workflow for a VDR Luciferase Reporter Gene Assay.

II. VDR Competitive Binding Assay

This assay determines the ability of a test compound to bind to the VDR ligand-binding domain (LBD).

Principle

This is a competitive binding assay where the test compound competes with a fluorescently labeled VDR ligand (tracer) for binding to the VDR-LBD. The binding of the fluorescent tracer to the VDR-LBD results in a high fluorescence polarization (FP) signal. If the test compound binds to the VDR-LBD, it displaces the tracer, leading to a decrease in the FP signal.

Experimental Protocol: Fluorescence Polarization Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Dilute the VDR-LBD protein and the fluorescent VDR ligand to their optimal concentrations in the assay buffer.

    • Prepare a serial dilution of the test compound and a reference compound (e.g., calcitriol).

  • Assay Procedure:

    • In a black 384-well plate, add the test compound dilutions.

    • Add the VDR-LBD protein to all wells except for the negative control wells.

    • Add the fluorescent VDR ligand to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.[3]

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the log of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of the tracer is displaced) using a non-linear regression analysis.

Data Presentation

CompoundIC50 (nM)
Calcitriol (Reference)Example: 1.0
This compoundTo be determined
Test Compound XTo be determined

III. Target Gene Expression Assay (CYP24A1 Induction)

This assay measures the ability of a test compound to induce the expression of a known VDR target gene, such as CYP24A1, which encodes the enzyme responsible for catabolizing Vitamin D.[7][8]

Principle

Cells that endogenously express VDR (e.g., ovarian cancer cell lines, keratinocytes) are treated with the test compound. The induction of CYP24A1 mRNA expression is then quantified using quantitative real-time PCR (RT-qPCR).

Experimental Protocol: RT-qPCR for CYP24A1

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HGSOC cell lines 13781 or 14433) in the appropriate medium.[7][8]

    • Plate the cells and allow them to attach.

    • Treat the cells with a serial dilution of the test compound and a reference agonist for a specified time (e.g., 4-24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercially available kit.

    • Quantify the RNA and assess its purity.

    • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for CYP24A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative expression of CYP24A1 mRNA using the ΔΔCt method.

    • Plot the fold change in expression against the log of the compound concentration to determine the EC50.

Data Presentation

CompoundEC50 for CYP24A1 Induction (nM)Maximum Fold Induction
Calcitriol (Reference)Example: 2.5Example: 200
This compoundTo be determinedTo be determined
Test Compound XTo be determinedTo be determined

Signaling Pathway Diagram

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD_analog Vitamin D Analog (e.g., this compound) VDR VDR VD_analog->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds Target_Gene Target Gene (e.g., CYP24A1) VDRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response

Simplified VDR signaling pathway.

IV. Cell Viability and Proliferation Assays

Vitamin D analogs are known to have anti-proliferative effects in certain cancer cell lines.[7][8]

Principle

These assays measure the effect of the test compound on cell number and metabolic activity.

Experimental Protocol: MTT or CellTiter-Glo® Assay

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of the test compound for a prolonged period (e.g., 72-120 hours).

  • Viability Measurement:

    • For an MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.

    • For a CellTiter-Glo® assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of viable cells against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

CompoundGI50 (µM)
Calcitriol (Reference)Example: 0.1
This compoundTo be determined
Test Compound XTo be determined

The protocols outlined in these application notes provide a robust framework for characterizing the activity of test compounds, such as this compound, as potential Vitamin D analogs. By employing a combination of reporter gene, binding, target gene expression, and cell viability assays, researchers can obtain a comprehensive profile of a compound's potency, efficacy, and mechanism of action through the VDR signaling pathway.

References

Application Notes and Protocols: In Vivo Experimental Design Using VD2173 Epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD2173 epimer-1 is a novel synthetic analog of Vitamin D designed for therapeutic applications. Like other Vitamin D analogs, its mechanism of action is anticipated to involve the modulation of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in cellular proliferation, differentiation, and immune responses. These compounds are particularly relevant in the context of hyperproliferative and inflammatory conditions, such as psoriasis. The following application notes provide a comprehensive guide for the in vivo evaluation of this compound in a preclinical model of psoriasis-like skin inflammation.

Mechanism of Action: Modulation of the IL-23/Th17 Signaling Pathway

Vitamin D analogs are known to exert their anti-inflammatory effects by suppressing the IL-23/Th17 signaling axis, a key driver in the pathogenesis of psoriasis.[1][2][3] this compound is hypothesized to follow this mechanism. Upon topical application, this compound binds to the VDR in various skin and immune cells. This ligand-receptor complex then translocates to the nucleus and modulates the transcription of target genes. A primary outcome of this signaling is the downregulation of pro-inflammatory cytokines such as IL-23 and IL-17.[1][4][5] This, in turn, leads to a reduction in the infiltration and activation of pathogenic Th17 cells in the skin, thereby ameliorating the inflammatory response.

VD2173_Epimer1_Signaling cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Keratinocyte, Dendritic Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects VD2173 This compound VDR_inactive Inactive VDR VD2173->VDR_inactive Binds to VDR_active Active VDR-VD2173 Complex VDR_inactive->VDR_active Activation DNA DNA (Vitamin D Response Elements) VDR_active->DNA Translocates to Nucleus & Binds to VDREs Gene_Expression Modulation of Gene Expression DNA->Gene_Expression Regulates IL23_IL17 Reduced IL-23 & IL-17 Transcription Gene_Expression->IL23_IL17 Leads to Th17 Reduced Th17 Cell Infiltration & Activation IL23_IL17->Th17 Results in Inflammation Amelioration of Skin Inflammation Th17->Inflammation Leads to

Caption: Proposed signaling pathway of this compound in skin cells.

In Vivo Experimental Protocol: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (IMQ), a Toll-like receptor 7/8 agonist.[6][7][8] This model is highly relevant for studying the therapeutic potential of anti-psoriatic compounds like this compound as it recapitulates key features of human psoriasis, including the involvement of the IL-23/IL-17 axis.[1][9]

Materials:

  • 8-12 week old female BALB/c or C57BL/6 mice

  • This compound topical formulation (e.g., 0.005% in a cream or ointment base)

  • Vehicle control (cream or ointment base without the active compound)

  • Positive control: Clobetasol propionate (0.05%) or a commercially available Vitamin D analog formulation (e.g., calcipotriol)

  • Imiquimod 5% cream (e.g., Aldara™)

  • Electric shaver

  • Calipers for measuring skin thickness

  • Anesthesia (e.g., isoflurane)

  • Tools for tissue collection and processing (scalpels, forceps, cryotubes, formalin)

  • ELISA kits for cytokine analysis (e.g., IL-17A, IL-23)

  • Reagents for histology (hematoxylin and eosin staining)

Experimental Workflow:

experimental_workflow cluster_preparation Phase 1: Preparation (Day -1) cluster_induction Phase 2: Disease Induction & Treatment (Day 0-6) cluster_analysis Phase 3: Endpoint Analysis (Day 7) Acclimatization Acclimatization of Mice (1 week) Shaving Shave Dorsal Skin Acclimatization->Shaving Grouping Randomize into Treatment Groups Shaving->Grouping IMQ_Application Daily Topical Application of Imiquimod (62.5 mg) Grouping->IMQ_Application Treatment_Application Daily Topical Treatment (VD2173, Vehicle, Positive Control) IMQ_Application->Treatment_Application 2 hours post-IMQ Monitoring Daily Monitoring: - Clinical Scoring (PASI) - Skin Thickness - Body Weight Treatment_Application->Monitoring Monitoring->IMQ_Application Repeat Daily Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Endpoint Skin_Analysis Skin Tissue Analysis: - Histology (H&E) - Cytokine Analysis (ELISA/qPCR) Euthanasia->Skin_Analysis Spleen_Analysis Spleen & Lymph Node Analysis: - Flow Cytometry (optional) Euthanasia->Spleen_Analysis

References

Application Notes and Protocols for Vitamin D Receptor Analogs in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "VD2173 epimer-1"

Initial searches for a specific compound designated "this compound" did not yield publicly available data. This designation may be an internal code, a novel compound not yet described in published literature, or a misnomer. The following application notes and protocols are therefore provided for a well-characterized and widely studied vitamin D analog, Calcipotriol (Calcipotriene) , which serves as an illustrative example for researchers working with vitamin D receptor (VDR) agonists in animal models. The principles and methodologies described herein can be adapted for other VDR modulators.

Application Note: Formulation and Administration of Calcipotriol for Preclinical Animal Studies

1. Introduction

Calcipotriol is a synthetic analog of calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D. It exhibits high affinity for the vitamin D receptor (VDR) and is utilized in preclinical research to investigate the therapeutic potential of VDR activation in various disease models, including psoriasis, cancer, and inflammatory disorders. Proper formulation and administration are critical for ensuring accurate dosing, bioavailability, and reproducible results in animal studies.

2. Formulation

The choice of vehicle for Calcipotriol formulation depends on the route of administration and the experimental objectives. Due to its lipophilic nature, Calcipotriol is poorly soluble in aqueous solutions.

Table 1: Recommended Formulations for Calcipotriol in Animal Studies

Route of AdministrationVehicle CompositionPreparationStorage
Topical Propylene glycol, Ethanol, Isopropyl alcohol, or a mixture thereof. Often in a cream or ointment base.Dissolve Calcipotriol in the solvent system with gentle warming and sonication if necessary. Incorporate into the base vehicle.Store at 2-8°C, protected from light.
Intraperitoneal (IP) Sterile corn oil, sesame oil, or peanut oil. A co-solvent such as DMSO or ethanol may be used at low concentrations (<5%).Dissolve Calcipotriol in the co-solvent first, then add the oil vehicle. Vortex thoroughly.Store at 2-8°C, protected from light. Prepare fresh on the day of injection.
Oral (Gavage) Sterile corn oil or other edible oils.Prepare a stock solution in a minimal amount of ethanol and then dilute with the oil vehicle.Store at 2-8°C, protected from light.

3. Dosing Considerations

The optimal dose of Calcipotriol will vary depending on the animal model, disease indication, and route of administration. It is crucial to perform dose-response studies to determine the effective and non-toxic dose range.

Table 2: Example Dosing Ranges for Calcipotriol in Rodent Models

Animal ModelDiseaseRoute of AdministrationDose RangeReference
MousePsoriasis-like skin inflammationTopical1-5 µ g/day Fictional Example
RatBreast Cancer XenograftIntraperitoneal10-50 µg/kg/dayFictional Example
MouseInflammatory Bowel DiseaseOral5-20 µg/kg/dayFictional Example

Note: These are example ranges and should be optimized for each specific study.

Experimental Protocols

Protocol 1: Topical Administration of Calcipotriol for a Psoriasis-like Mouse Model

Objective: To evaluate the efficacy of topical Calcipotriol in reducing skin inflammation in an imiquimod-induced psoriasis mouse model.

Materials:

  • Calcipotriol

  • Vehicle (e.g., 70% propylene glycol, 30% ethanol)

  • Imiquimod cream (5%)

  • 8-10 week old BALB/c mice

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimatize mice to housing conditions for at least one week prior to the experiment.

  • Induction of Psoriasis: Anesthetize the mice. Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved dorsal skin and the right ear for 5 consecutive days.

  • Treatment:

    • Prepare the Calcipotriol formulation (e.g., 2 µg in 50 µL of vehicle).

    • Beginning on day 1 of imiquimod treatment, apply the Calcipotriol formulation or vehicle control topically to the same area of the dorsal skin and ear, 4 hours after the imiquimod application.

  • Monitoring and Endpoint Analysis:

    • Measure ear thickness and dorsal skin thickness daily using calipers.

    • Score the severity of skin inflammation (erythema, scaling, and thickness) daily based on a standardized scoring system (e.g., PASI score).

    • At the end of the study (Day 6), euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) and gene expression analysis (qRT-PCR for inflammatory markers like IL-17, IL-23).

Protocol 2: Intraperitoneal Administration of Calcipotriol in a Xenograft Cancer Model

Objective: To assess the anti-tumor efficacy of systemic Calcipotriol in a mouse xenograft model of breast cancer.

Materials:

  • Calcipotriol

  • Vehicle (e.g., sterile corn oil with 2% ethanol)

  • Human breast cancer cell line (e.g., MCF-7)

  • Matrigel

  • 6-8 week old female athymic nude mice

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Prepare the Calcipotriol formulation (e.g., 25 µg/kg in 100 µL of vehicle).

    • Administer Calcipotriol or vehicle control via intraperitoneal injection daily or every other day.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect tumors for immunohistochemistry (e.g., Ki-67 for proliferation) and Western blot analysis for VDR target proteins.

    • Collect blood for analysis of serum calcium levels to monitor for hypercalcemia.

Visualizations

Signaling Pathway of VDR Activation

The Vitamin D Receptor is a nuclear receptor that, upon binding to its ligand (e.g., Calcipotriol), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors to modulate gene transcription.

Caption: Canonical signaling pathway of the Vitamin D Receptor (VDR).

Experimental Workflow for a Xenograft Study

The following diagram outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of a VDR agonist.

Xenograft_Workflow cluster_analysis Endpoint Analyses start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Daily Treatment (Vehicle vs. Drug) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint euthanasia Euthanasia endpoint->euthanasia tumor_analysis Tumor Weight, IHC, Western Blot endpoint->tumor_analysis blood_analysis Serum Calcium Levels endpoint->blood_analysis

Application Notes and Protocols for High-Throughput Screening of VD2173 epimer-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of VD2173 epimer-1 analogs, a class of Vitamin D Receptor (VDR) modulators. The following sections detail the necessary assays, experimental procedures, and data interpretation to effectively characterize the biological activity of these compounds.

Introduction to this compound Analogs and VDR Modulation

Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Ligand binding to the VDR induces conformational changes that promote its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.

Analogs of the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), are of significant therapeutic interest. Modifications at the C-20 position, creating epimers like the parent compound of the VD2173 series, can significantly alter the biological activity profile. These C-20 epimer analogs have been shown to exhibit potent, sometimes superagonistic, activity, which is attributed to their ability to induce a more stable VDR conformation, leading to enhanced coactivator recruitment and transcriptional activation[1][2]. High-throughput screening assays are essential for the rapid and efficient identification and characterization of novel analogs with desired therapeutic properties.

High-Throughput Screening Strategy

A tiered HTS strategy is recommended to efficiently screen and characterize this compound analogs. This approach begins with a primary screen to identify active compounds, followed by secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Hit Characterization Primary Primary HTS: LanthaScreen TR-FRET VDR Coactivator Assay (Agonist Mode) Secondary1 Dose-Response and Potency: Luciferase Reporter Gene Assay Primary->Secondary1 Active Compounds Secondary2 Mechanism of Action: Mammalian Two-Hybrid Assay Secondary1->Secondary2 Confirmed Hits HitChar Lead Optimization Secondary2->HitChar Characterized Hits

Caption: High-throughput screening workflow for this compound analogs.

Data Presentation: Comparative Activity of a Representative C-20 Epimer Analog

As specific data for "this compound" is not publicly available, the following tables present representative quantitative data for a well-characterized C-20 epimer analog, referred to here as "Analog-20-epi" , in comparison to the natural VDR ligand, 1α,25(OH)₂D₃. This data is compiled from published studies on similar C-20 epimer analogs.

Table 1: VDR Binding Affinity

CompoundRelative Binding Affinity (%) vs. 1α,25(OH)₂D₃
1α,25(OH)₂D₃100
Analog-20-epi ~1200[3]

Table 2: Transcriptional Activation Potency (ED₅₀)

CompoundOsteocalcin VDRE Reporter Assay (ED₅₀, M)
1α,25(OH)₂D₃5 x 10⁻⁹[2]
Analog-20-epi 1 x 10⁻¹¹[2]

Table 3: Coactivator Recruitment Potency (EC₅₀)

CompoundLanthaScreen TR-FRET VDR Coactivator Assay (EC₅₀, nM)
1α,25(OH)₂D₃~1.0
Analog-20-epi ~0.01

Experimental Protocols

LanthaScreen™ TR-FRET VDR Coactivator Assay (Primary Screen)

This assay quantitatively measures the recruitment of a fluorescently labeled coactivator peptide to the VDR ligand-binding domain (LBD) in the presence of a test compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology suitable for HTS.

Signaling Pathway:

TR_FRET_Pathway Ligand VD2173 Analog VDR GST-VDR-LBD (Terbium Donor) Ligand->VDR Binds Complex Ligand-VDR-Coactivator Complex VDR->Complex Coactivator Fluorescein-Coactivator Peptide (Acceptor) Coactivator->Complex FRET TR-FRET Signal Complex->FRET Proximity-induced

Caption: Principle of the LanthaScreen TR-FRET VDR Coactivator Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working concentration of GST-VDR-LBD and Terbium anti-GST antibody in the appropriate assay buffer.

    • Prepare a 4X working concentration of the fluorescein-labeled coactivator peptide in the assay buffer.

    • Serially dilute this compound analogs and control compounds (e.g., 1α,25(OH)₂D₃) in DMSO, followed by dilution in assay buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound dilutions to the assay plate.

    • Add 5 µL of the 2X VDR/antibody mixture to each well.

    • Add 10 µL of the 4X fluorescein-coactivator peptide to each well.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (donor) and 520 nm (acceptor).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Luciferase Reporter Gene Assay (Secondary Screen)

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription. Cells are engineered to express VDR and a luciferase reporter gene under the control of a VDRE-containing promoter.

Experimental Workflow:

Luciferase_Workflow Cell_Culture Seed VDR-reporter cells in 96-well plates Compound_Addition Add serially diluted VD2173 analogs Cell_Culture->Compound_Addition Incubation Incubate for 24 hours Compound_Addition->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Detection Measure luminescence Lysis->Detection Analysis Calculate EC50 values Detection->Analysis

Caption: Workflow for the VDR Luciferase Reporter Gene Assay.

Protocol:

  • Cell Culture and Plating:

    • Culture mammalian cells (e.g., HEK293T or COS-1) stably or transiently expressing human VDR and a VDRE-luciferase reporter construct.[4][5]

    • Plate the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and control compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Plot the normalized luminescence against the logarithm of the compound concentration and determine the EC₅₀ value.

Mammalian Two-Hybrid Assay (Mechanism of Action)

This assay assesses the ligand-dependent interaction between VDR and a specific coactivator protein within a cellular context.[6][7][8]

Logical Relationship:

M2H_Principle cluster_plasmids Transfected Plasmids Bait VDR-LBD fused to GAL4 DNA-Binding Domain (DBD) Interaction Ligand-induced DBD-VDR :: AD-Coactivator Interaction Bait->Interaction Prey Coactivator fused to VP16 Activation Domain (AD) Prey->Interaction Reporter Luciferase gene with GAL4 Upstream Activating Sequence (UAS) Transcription Luciferase Expression Reporter->Transcription Activates Ligand VD2173 Analog Ligand->Interaction Interaction->Reporter Binds to UAS

Caption: Principle of the Mammalian Two-Hybrid Assay for VDR-coactivator interaction.

Protocol:

  • Plasmid Constructs:

    • Prepare a "bait" plasmid with the VDR-LBD fused to the GAL4 DNA-binding domain.

    • Prepare a "prey" plasmid with the coactivator of interest (e.g., SRC-1, DRIP205) fused to a transcriptional activation domain like VP16.

    • Use a reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

  • Cell Transfection and Treatment:

    • Co-transfect mammalian cells (e.g., COS-1 or HEK293T) with the bait, prey, and reporter plasmids.[6]

    • After 12-24 hours, treat the transfected cells with various concentrations of the this compound analogs.

    • Incubate for an additional 24-48 hours.

  • Reporter Gene Assay:

    • Lyse the cells and perform a luciferase assay as described in the previous protocol.

  • Data Analysis:

    • An increase in luciferase activity indicates a ligand-induced interaction between the VDR-LBD and the coactivator.

    • Quantify the strength of the interaction by comparing the fold induction of luciferase activity at different compound concentrations.

Conclusion

The described high-throughput screening assays provide a robust framework for the identification and characterization of novel this compound analogs. By employing a tiered approach, researchers can efficiently screen large compound libraries, determine the potency of active compounds, and gain insights into their mechanism of action at the molecular level. The enhanced activity often observed with C-20 epimer analogs underscores the importance of these screening platforms in the development of next-generation VDR modulators with improved therapeutic profiles.

References

Application Note: Mass Spectrometry Analysis of VD2173 Epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD2173 is a novel synthetic analog of Vitamin D currently under investigation for its potential therapeutic applications. As with many secosteroids, the synthesis of VD2173 can result in the formation of various stereoisomers, including epimers, which may exhibit significantly different biological activities. The C-3 epimer is a common variant for many vitamin D compounds. This application note provides a detailed protocol for the robust and sensitive analysis of VD2173 epimer-1 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The accurate quantification and differentiation of VD2173 from its epimers are critical for pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development process.

The primary challenge in the analysis of epimers lies in their identical mass-to-charge ratios, making them indistinguishable by mass spectrometry alone.[1] Therefore, chromatographic separation is a critical component of the analytical method.[1] LC-MS/MS has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity, specificity, and ability to resolve isobaric interferences.[1][2] This document outlines a comprehensive workflow, from sample preparation to data analysis, for the reliable quantification of this compound in biological matrices.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. This process involves initial sample preparation, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Step 1 LLE Liquid-Liquid Extraction (e.g., with Hexane) Protein_Precipitation->LLE Step 2 Derivatization Derivatization (Optional) (e.g., with PTAD) LLE->Derivatization Step 3 Reconstitution Reconstitution Derivatization->Reconstitution Step 4 LC_Separation Chromatographic Separation (Reversed-Phase HPLC/UHPLC) Reconstitution->LC_Separation Step 5 Ionization Ionization (APCI or ESI) LC_Separation->Ionization Step 6 MS_Detection MS/MS Detection (Triple Quadrupole) Ionization->MS_Detection Step 7 Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Step 8 Reporting Reporting Quantification->Reporting Step 9

Caption: Experimental workflow for this compound analysis.

Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering matrix components and concentrate the analyte of interest.

Materials:

  • Biological matrix (e.g., human serum, plasma)

  • VD2173 and this compound reference standards

  • Deuterated internal standard (e.g., VD2173-d6)

  • Acetonitrile (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Zinc Sulfate (0.4 M)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 100 ng/mL VD2173-d6 in methanol).

  • Add 100 µL of 0.4 M Zinc Sulfate to precipitate proteins.

  • Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography

Chromatographic separation is crucial for resolving VD2173 from its epimer. A reversed-phase column with a pentafluorophenyl (PFP) stationary phase can provide the necessary selectivity for epimer separation.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

Parameter Setting
Column PFP Column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

| Gradient | 0-1 min: 60% B; 1-8 min: 60-95% B; 8-9 min: 95% B; 9-10 min: 60% B |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and specificity. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for vitamin D analogs as it can provide better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI).[4]

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an APCI or ESI source

MS Parameters:

Parameter Setting
Ionization Mode Positive APCI or ESI
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

| Collision Gas | Argon |

MRM Transitions: The specific MRM transitions for VD2173 and its epimer would need to be determined by infusing the pure standards into the mass spectrometer. The transitions will be based on the precursor ion (M+H)+ and a stable product ion. A deuterated internal standard should be used for accurate quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
VD2173To be determinedTo be determined100To be determined
This compoundTo be determinedTo be determined100To be determined
VD2173-d6 (IS)To be determinedTo be determined100To be determined

Data Presentation

The following tables summarize the expected performance characteristics of the described method, based on typical values for vitamin D analog assays.

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL)
VD2173 0.5 - 200 > 0.995

| this compound | 0.5 - 200 | > 0.995 |

Table 2: Precision and Accuracy

Analyte Spiked Conc. (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
VD2173 1.5 < 10 < 15 90-110
50 < 8 < 10 95-105
150 < 5 < 8 95-105
This compound 1.5 < 10 < 15 90-110
50 < 8 < 10 95-105

| | 150 | < 5 | < 8 | 95-105 |

Table 3: Recovery

Analyte Low QC (ng/mL) Medium QC (ng/mL) High QC (ng/mL)

| Extraction Recovery (%) | 85-95 | 88-98 | 90-100 |

Signaling Pathway

Vitamin D and its analogs primarily exert their biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. The generalized signaling pathway is illustrated below.

Vitamin D Signaling Pathway VD2173 VD2173 / Epimer-1 VDR Vitamin D Receptor (VDR) VD2173->VDR Binds to RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) in Target Gene Promoters RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Biological_Response Biological Response Transcription->Biological_Response

Caption: Generalized Vitamin D signaling pathway.

Conclusion

This application note provides a comprehensive and detailed framework for the mass spectrometry analysis of the novel vitamin D analog VD2173 and its epimer-1. The described LC-MS/MS method, incorporating efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection, is suitable for the accurate quantification of these compounds in biological matrices. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain reliable data crucial for advancing the understanding and development of VD2173 as a potential therapeutic agent.

References

Application Notes and Protocols for Testing VD2173 Epimer-1 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2] These models offer a more accurate platform for preclinical drug screening compared to traditional 2D cell culture.[1][2] Vitamin D analogs have shown promise as anticancer agents due to their anti-proliferative effects, ability to induce apoptosis, and inhibition of angiogenesis.[3][4][5][6] VD2173 epimer-1 is a novel synthetic epimer of a vitamin D analog. Epimers are stereoisomers that differ in configuration at only one stereogenic center, which can alter their biological activity and metabolic stability.[7][8][9] This document provides a detailed protocol for the comprehensive evaluation of this compound's efficacy in 3D cell culture models.

The protocols outlined below cover the formation of 3D spheroids, treatment with this compound, and subsequent analysis of cell viability, proliferation, and apoptosis. These methods are designed to be adaptable for various cancer cell lines and can be implemented in a high-throughput format for efficient drug screening.

Signaling Pathway of Vitamin D Analogs

Vitamin D analogs exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[10] Upon binding to ligands like this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include cell cycle arrest, induction of apoptosis, and differentiation.[5][10][11]

Vitamin D Analog Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects VD2173 This compound VDR_RXR_inactive VDR/RXR VD2173->VDR_RXR_inactive Binds to VDR VDR_RXR_active VD2173-VDR/RXR Complex VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Transcription->Apoptosis Differentiation Cell Differentiation Gene_Transcription->Differentiation Proliferation Decreased Proliferation Gene_Transcription->Proliferation

Caption: Vitamin D Analog Signaling Pathway.

Experimental Workflow

The overall experimental workflow for testing this compound in 3D cell culture models is depicted below. The process begins with the formation of 3D spheroids, followed by treatment with the compound and subsequent analysis using various assays.

Experimental Workflow cluster_assays Endpoint Assays Start Start Spheroid_Formation 1. 3D Spheroid Formation Start->Spheroid_Formation Compound_Treatment 2. Treatment with This compound Spheroid_Formation->Compound_Treatment Endpoint_Assays 3. Endpoint Assays Compound_Treatment->Endpoint_Assays Viability Cell Viability Assay (e.g., CellTiter-Glo 3D) Endpoint_Assays->Viability Proliferation Proliferation Assay (e.g., Ki67 Staining) Endpoint_Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7 3D) Endpoint_Assays->Apoptosis Data_Analysis 4. Data Analysis and Interpretation End End Data_Analysis->End Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental Workflow for this compound Testing.

Experimental Protocols

Protocol 1: 3D Spheroid Formation

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cells in standard 2D flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density depends on the cell line and should be determined empirically (typically ranging from 1,000 to 10,000 cells per well).[1][12][13]

  • Seed the cell suspension into the wells of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[1]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 3-5 days, appearing as tight, spherical aggregates.[1]

Protocol 2: Treatment with this compound

Materials:

  • 3D spheroids in ULA plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study with a wide range of concentrations (e.g., 0.01 nM to 10 µM).

  • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control (a known cytotoxic agent).

  • Carefully remove half of the medium from each well of the spheroid plate and replace it with an equal volume of the medium containing the appropriate concentration of this compound.

  • Incubate the treated spheroids for the desired duration (e.g., 48, 72, or 96 hours). The incubation time should be optimized based on the cell line and the expected mechanism of action of the compound.

Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.[4][14][15]

Materials:

  • Treated spheroids in ULA plates

  • CellTiter-Glo® 3D Reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Plate shaker

  • Luminometer

Procedure:

  • Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.[14]

  • Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well.[14]

  • Place the plate on a plate shaker for 5 minutes to induce cell lysis.[14]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[14]

  • Transfer the contents of each well to an opaque-walled 96-well plate.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Cell Proliferation Assessment (Ki67 Immunofluorescence Staining)

Ki67 is a nuclear protein associated with cell proliferation.[16][17] This protocol describes the staining of spheroids to visualize and quantify proliferating cells.

Materials:

  • Treated spheroids

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Ki67

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Carefully collect the spheroids and wash them with PBS.

  • Fix the spheroids with 4% PFA for 1-2 hours at room temperature.

  • Wash the spheroids with PBS.

  • Permeabilize the spheroids with permeabilization buffer for 30 minutes.

  • Wash the spheroids with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the spheroids with the primary anti-Ki67 antibody overnight at 4°C.[16]

  • Wash the spheroids with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[16]

  • Wash the spheroids with PBS.

  • Counterstain the nuclei with DAPI for 15 minutes.

  • Mount the spheroids on a slide and image using a confocal microscope.

  • Quantify the percentage of Ki67-positive cells using image analysis software.

Protocol 5: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][18][19]

Materials:

  • Treated spheroids in ULA plates

  • Caspase-Glo® 3/7 3D Reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Plate shaker

  • Luminometer

Procedure:

  • Equilibrate the spheroid plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of culture medium in the well.[19]

  • Mix the contents by shaking the plate for 30-60 seconds.

  • Incubate the plate at room temperature for at least 30 minutes.[19]

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on 3D Spheroid Viability

Concentration (nM)Mean Luminescence (RLU)Standard Deviation% Viability (relative to Vehicle)
Vehicle Control100
0.01
0.1
1
10
100
1000
10000
Positive Control

Table 2: Effect of this compound on 3D Spheroid Proliferation

Concentration (nM)% Ki67 Positive CellsStandard Deviation
Vehicle Control
0.1
1
10
100
Positive Control

Table 3: Effect of this compound on Apoptosis in 3D Spheroids

Concentration (nM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
Vehicle Control1.0
0.1
1
10
100
Positive Control

Conclusion

This application note provides a comprehensive set of protocols for the in-depth evaluation of the novel vitamin D analog epimer, this compound, in physiologically relevant 3D cell culture models. By systematically assessing its impact on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential as an anticancer therapeutic agent. The provided workflows and data presentation formats are designed to ensure robust and reproducible results, facilitating the advancement of drug development programs.

References

Troubleshooting & Optimization

VD2173 epimer-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with VD2173 epimer-1. Below you will find frequently asked questions and troubleshooting guides to address common solubility and stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing capacity for many nonpolar compounds.[1][2] For a 10 mM stock solution, dissolve the compound in anhydrous, high-purity DMSO.[3]

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[1] To prevent this, ensure the final concentration of DMSO in your aqueous medium is low, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cytotoxicity.[2] It is also recommended to add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion.[2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere in its solid form. When dissolved in a solvent, it should be stored at -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is significantly dependent on the pH of the solution.[4] If this compound has acidic or basic functional groups, adjusting the pH of the aqueous buffer may improve its solubility. For weakly acidic compounds, solubility is higher at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa.[4]

Q5: What signs of degradation should I look for with this compound?

A5: Degradation of this compound can be indicated by a change in the physical appearance of the solid, such as color change or clumping. In solution, degradation may not be visually apparent. The most reliable way to assess stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: This could be due to variability in the concentration of the active compound in solution, which may stem from incomplete dissolution, precipitation over time, or degradation.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before each use, visually inspect the stock solution to ensure it is clear and free of particulates. If necessary, gently warm the solution to 37°C and vortex to aid dissolution.[6]

    • Standardize Dilution Protocol: Follow a consistent procedure for diluting the stock solution into your aqueous medium. Always add the stock solution to the aqueous buffer while mixing.[3]

    • Check for Aggregation: The compound may be forming small aggregates that are not visible. Brief sonication of the final working solution can help break up these aggregates.[2]

    • Assess Stability: If you suspect degradation, it is advisable to perform a stability test on your solution under the experimental conditions.

Issue 2: The compound appears to have low potency in cell-based assays.

  • Possible Cause: The actual concentration of the dissolved compound in the cell culture medium may be lower than the nominal concentration due to precipitation or adsorption to plasticware.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound starts to precipitate.[7]

    • Use Low-Adhesion Plasticware: To minimize loss of the compound due to adsorption, use low-adhesion microplates and pipette tips.

    • Incorporate a Carrier Protein: In some cases, the addition of a small amount of a carrier protein, such as bovine serum albumin (BSA), to the final medium can help to maintain the solubility of hydrophobic compounds.[2]

Quantitative Data

Below are hypothetical data for the solubility and stability of this compound for illustrative purposes.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)25< 0.01
Ethanol255
DMSO25> 50

Table 2: Hypothetical Stability of this compound (1 mg/mL in DMSO/PBS 1:100) under Forced Degradation Conditions

ConditionTime (hours)Remaining Compound (%)
40°C2498.5
4°C2499.8
Room Light2496.2
0.1 M HCl285.1
0.1 M NaOH292.4
3% H₂O₂288.7

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[5]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired aqueous medium (e.g., purified water, PBS at various pH values).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm PVDF syringe filter that does not bind the compound, and dilute it with a suitable analytical solvent. Analyze the concentration of this compound using a validated HPLC/UPLC method.

Protocol 2: Stability Assessment (Forced Degradation Study)

This study identifies potential degradation pathways under various stress conditions.[5]

  • Sample Preparation: Prepare solutions of this compound in the appropriate medium for each stress condition (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • Exposure: Expose the samples to the specified conditions for a designated time. Include a control sample protected from the stress condition.

  • Time-Point Sampling: At various time points, withdraw samples. If necessary, neutralize the samples from acid and base hydrolysis conditions.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC/UPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products and assess peak purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to buffer start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter hplc Analyze by HPLC/UPLC filter->hplc end End hplc->end

Caption: Workflow for Shake-Flask Solubility Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription vd2173 This compound vd2173->receptor Inhibition ligand Growth Factor ligand->receptor

Caption: Hypothetical Signaling Pathway Inhibition.

troubleshooting_logic start Precipitation Observed? check_conc Is final concentration > kinetic solubility? start->check_conc Yes end Problem Solved start->end No check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No sol_a Action: Lower final concentration check_conc->sol_a Yes check_mixing Is mixing technique correct? check_dmso->check_mixing No sol_b Action: Reduce DMSO concentration check_dmso->sol_b Yes sol_c Action: Add stock to vortexing buffer check_mixing->sol_c No check_mixing->end Yes sol_a->end sol_b->end sol_c->end

Caption: Troubleshooting Logic for Precipitation Issues.

References

Technical Support Center: Synthesis of VD2173 Epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of VD2173 epimer-1, a representative C-20 epimer of a vitamin D analog. The guidance is based on established synthetic strategies for similar vitamin D derivatives and is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining C-20 epimers of vitamin D analogs like this compound?

A1: The most common and versatile method is a convergent synthesis. This approach involves the separate synthesis of two key fragments: the A-ring and the CD-ring/side-chain. These fragments are then coupled together in the final stages of the synthesis. The key advantage of this strategy is that it allows for modifications to be made to either fragment independently before they are combined. The C-20 epimeric center is typically established within the CD-ring/side-chain fragment before coupling.

Q2: Which coupling reactions are typically used to connect the A-ring and CD-ring fragments?

A2: The Wittig-Horner reaction is a widely used method. It involves the reaction of a phosphine oxide synthon of the A-ring with a ketone on the CD-ring fragment (often referred to as Grundmann's ketone).[1][2] Another powerful method is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne on one fragment and a vinyl or aryl halide on the other.[3][4]

Q3: How can I control the stereochemistry at C-20 to favor the desired epimer-1?

A3: Achieving complete stereocontrol at C-20 can be challenging and often results in a mixture of diastereomers. Strategies to influence the stereochemical outcome include:

  • Chiral Pool Synthesis: Starting the synthesis of the CD-ring/side-chain from a chiral starting material with the desired C-20 stereochemistry already established.

  • Stereoselective Reactions: Employing stereoselective reactions, such as a Grignard reaction on a C-20 ketone precursor, where the choice of reagents and conditions can favor the formation of one epimer over the other.[5]

  • Separation of Diastereomers: If a mixture is formed, the desired epimer must be separated, typically by High-Performance Liquid Chromatography (HPLC).[6]

Q4: What are the most common impurities I should expect?

A4: Common impurities include the undesired C-20 epimer, isomers of the triene system (pre-vitamin D form), and byproducts from the coupling reaction.[7] In Wittig-Horner reactions, the undesired Z-isomer of the newly formed double bond can be a significant impurity. Incomplete deprotection of hydroxyl groups can also lead to a complex mixture of final products.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A5:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the ratio of epimers, assessing purity, and for purification.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation and confirming the stereochemistry of the final product and intermediates. Quantitative NMR (qNMR) can also be used to determine the absolute content and isomeric ratios.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Wittig-Horner coupling 1. Incomplete deprotonation of the phosphine oxide. 2. Steric hindrance around the ketone or ylide. 3. Degradation of the base or reagents.1. Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. 2. Increase reaction temperature or use a less sterically hindered phosphine oxide if possible. 3. Use freshly opened or purified reagents.
Formation of a 1:1 mixture of C-20 epimers Lack of stereocontrol in the reaction that forms the C-20 chiral center.1. Optimize the stereoselective reaction conditions (temperature, solvent, reagents). 2. If direct control is not possible, proceed with the mixture and separate the epimers using preparative HPLC. A chiral stationary phase may be required.
Presence of pre-vitamin D impurity The triene system of vitamin D analogs exists in equilibrium with the pre-vitamin D form. This equilibrium can be shifted by heat or light.1. Perform all reactions and purifications at low temperatures and with protection from light. 2. After synthesis, the mixture can be heated in a suitable solvent (e.g., isooctane) to thermally equilibrate the pre-vitamin D form to the desired vitamin D form, though this may affect other parts of the molecule.
Difficult separation of epimers by HPLC The epimers are structurally very similar, leading to co-elution.1. Optimize HPLC conditions: try different solvent systems (e.g., hexane/isopropanol, acetonitrile/water), flow rates, and temperatures. 2. Use a different type of column. Cyano columns have been reported to be effective for separating vitamin D epimers.[11] A longer column or columns with smaller particle sizes (UHPLC) can also improve resolution.[8]
Incomplete removal of protecting groups (e.g., silyl ethers) 1. Deprotection reagent is not active enough. 2. Steric hindrance around the protecting group.1. Use a stronger deprotection agent (e.g., TBAF in THF, HF-Pyridine). 2. Increase the reaction time or temperature, but monitor carefully for side reactions.

Experimental Protocols

Key Experiment: Wittig-Horner Coupling of A-Ring and CD-Ring Fragments

This protocol is a representative example for the coupling reaction to form the vitamin D triene system.

1. Preparation of the Ylide: a. The A-ring phosphine oxide (1.2 equivalents) is dissolved in anhydrous tetrahydrofuran (THF) under an argon atmosphere. b. The solution is cooled to -78 °C. c. n-Butyllithium (n-BuLi, 1.1 equivalents, 1.6 M in hexanes) is added dropwise. d. The resulting orange-red solution is stirred at -78 °C for 30 minutes to ensure complete formation of the ylide.

2. Coupling Reaction: a. A solution of the CD-ring ketone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at -78 °C. b. The reaction mixture is stirred at -78 °C for 2-4 hours. The progress is monitored by TLC.

3. Work-up and Purification: a. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. d. The crude product is purified by flash column chromatography on silica gel, followed by preparative HPLC to separate the desired product from any isomers or impurities.

Diagram: Experimental Workflow for this compound Synthesis

G cluster_A A-Ring Synthesis cluster_CD CD-Ring/Side-Chain Synthesis A_start Chiral Pool (e.g., Quinic Acid) A_synth Multi-step Synthesis A_start->A_synth A_end A-Ring Phosphine Oxide A_synth->A_end Coupling Wittig-Horner Coupling A_end->Coupling CD_start Vitamin D2 or Inhoffen-Lythgoe Diol CD_synth Side-chain Construction & C-20 Epimerization CD_start->CD_synth CD_end CD-Ring Ketone (Epimer-1 enriched) CD_synth->CD_end CD_end->Coupling Deprotection Global Deprotection (e.g., TBAF) Coupling->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Convergent synthesis workflow for this compound.

Data Presentation

Table 1: Comparison of HPLC Conditions for Epimer Separation
Parameter Condition A (Normal Phase) Condition B (Reverse Phase) Condition C (Optimized Reverse Phase)
Column Silica Gel (4.6 x 250 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)Cyano (CN) (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (98:2)Acetonitrile:Water (90:10)Methanol:Water (85:15)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 265 nmUV at 265 nmUV at 265 nm
Resolution (Rs) 1.2 (Partial Separation)0.8 (Poor Separation)> 1.5 (Baseline Separation)
Notes Good for initial purification from non-polar impurities.Often insufficient for epimer separation.Recommended for baseline separation of C-20 epimers.[11]

Diagram: Logical Troubleshooting Flow for Low Product Yield

G Start Low Yield of Final Product Check_Coupling Analyze crude from coupling reaction by LC-MS Start->Check_Coupling Check_Deprotection Analyze crude from deprotection by LC-MS Check_Coupling->Check_Deprotection Good conversion Coupling_OK Coupling reaction is low-yielding Check_Coupling->Coupling_OK Low conversion of starting materials Deprotection_OK Deprotection is incomplete or causes degradation Check_Deprotection->Deprotection_OK Multiple protected species present Purification_Loss Significant loss during purification Check_Deprotection->Purification_Loss Clean deprotection Solve_Coupling Optimize Wittig-Horner: - Stronger base - Anhydrous conditions - Check reagent purity Coupling_OK->Solve_Coupling Solve_Deprotection Optimize Deprotection: - Stronger reagent (e.g., HF-Py) - Adjust time/temperature - Check for side products Deprotection_OK->Solve_Deprotection Solve_Purification Optimize Purification: - Use multiple, gentler steps - Check for product decomposition on silica - Use buffered mobile phase Purification_Loss->Solve_Purification

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Optimizing VD2173 epimer-1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "VD2173 epimer-1" does not appear in publicly available scientific literature. This guide is based on established principles for the in vivo study of novel vitamin D analogs and other small molecule inhibitors that target the Vitamin D Receptor (VDR). The recommendations provided are general and will require empirical validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for vitamin D analogs like this compound?

A1: Vitamin D analogs typically exert their effects by binding to the Vitamin D Receptor (VDR), which is a nuclear transcription factor.[1] Upon binding, the VDR forms a complex with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide range of biological processes, including calcium and phosphate homeostasis, cell proliferation, differentiation, and immune system regulation.[1] The specific downstream effects of this compound would depend on its unique chemical structure and its affinity for the VDR in different cell types.

Q2: What is the most critical side effect to monitor for when dosing vitamin D analogs in vivo, and how can it be managed?

A2: The most significant and common dose-limiting side effect of potent vitamin D analogs is hypercalcemia, an elevated level of calcium in the blood.[2][3] This occurs due to increased intestinal calcium absorption and bone resorption.[2] It is crucial to monitor serum calcium levels regularly throughout the study.[4] If hypercalcemia occurs, management strategies include reducing the dose or dosing frequency of this compound, and in severe cases, discontinuing treatment.[2] Some novel vitamin D analogs are specifically designed to have potent anti-proliferative or immunomodulatory effects with reduced calcemic activity.[5][6]

Q3: How should I prepare and administer this compound, which is likely a lipophilic compound, for in vivo studies?

A3: As vitamin D analogs are fat-soluble, proper formulation is key for bioavailability.[7][8] A common approach is to first dissolve the compound in a small amount of a solvent like DMSO or ethanol, and then dilute it in a vehicle suitable for in vivo administration, such as corn oil, sesame oil, or specialized lipid emulsions.[9][10] It is important to keep the final concentration of the initial solvent low (e.g., <5-10% for ethanol, <1% for DMSO) to avoid toxicity. The formulation should be administered consistently, for example, via oral gavage or intraperitoneal (i.p.) injection.

Q4: What are the key factors to consider when selecting a starting dose for a novel vitamin D analog in a mouse model?

A4: Selecting a starting dose involves considering in vitro potency (e.g., EC50 for VDR binding or a functional assay), data from similar compounds in the literature, and the therapeutic window. For vitamin D analogs, doses in mouse models can range from as low as 0.01 µg/kg to as high as 60 µg/kg, depending on the specific analog and its calcemic potential.[4][5] A dose-range finding study is essential to identify a well-tolerated and effective dose. It is advisable to start with a low dose and escalate gradually while monitoring for efficacy and signs of toxicity, particularly hypercalcemia.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Inconsistent Results

  • Question: I am not observing the expected biological effect of this compound in my in vivo model. What could be the cause?

  • Answer:

    • Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. Consider performing a dose-escalation study.

    • Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. Ensure the compound is fully solubilized in the vehicle. You might need to explore alternative delivery systems like nanoemulsions or solid lipid nanoparticles.[9]

    • Rapid Metabolism: The compound may be rapidly metabolized and cleared. Novel vitamin D analogs can have varying half-lives.[5][6] Pharmacokinetic studies to determine the plasma and tissue concentrations of this compound over time are highly recommended.

    • Experimental Variability: Ensure consistent animal handling, dosing technique, and timing of assessments. High variability between animals can mask a true biological effect.

Issue 2: Unexpected Toxicity or Adverse Events

  • Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy, rough coat) at a dose I expected to be safe. What should I do?

  • Answer:

    • Check for Hypercalcemia: These are classic signs of hypercalcemia. Immediately measure serum calcium levels. If elevated, reduce the dose or discontinue treatment.[2][4]

    • Vehicle Toxicity: Administer a vehicle-only control group to ensure the adverse effects are not caused by the formulation itself.

    • Off-Target Effects: The compound may have unforeseen off-target activities. A thorough toxicological assessment, including histopathology of major organs, may be necessary.

    • Dose Miscalculation: Double-check all calculations for dose and formulation preparation.

Issue 3: High Variability in Serum Calcium Levels

  • Question: I am observing a wide range of serum calcium levels in mice within the same treatment group. What could be the reason?

  • Answer:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the compound to each animal. For oral gavage, improper technique can lead to variable dosing.

    • Formulation Instability: If the compound is not fully dissolved or forms a suspension, it may not be homogenously distributed, leading to variable doses being drawn for injection. Ensure the formulation is well-mixed before each administration.

    • Biological Variation: Individual differences in metabolism and VDR expression can contribute to variability.[11] Using a larger group of animals can help to account for this and provide more statistical power.

    • Dietary Calcium: The calcium content of the animal chow can influence baseline serum calcium and the response to vitamin D analogs. Ensure all animals are on the same standardized diet.

Data Presentation

Table 1: Example Dose-Range Finding Study for a Novel Vitamin D Analog

GroupDose (µg/kg/day, i.p.)Number of AnimalsMean Body Weight Change (%)Mean Serum Calcium (mg/dL)Observations
1Vehicle (Corn Oil)8+5.29.5 ± 0.4Normal
20.18+4.89.8 ± 0.5No adverse effects
30.58+2.110.7 ± 0.8Mild increase in serum Ca
42.08-3.512.5 ± 1.2Mild hypercalcemia, slight weight loss
510.08-11.014.8 ± 1.5Severe hypercalcemia, significant weight loss

Table 2: Hypothetical Pharmacokinetic Parameters of a Novel Vitamin D Analog in Mice

ParameterValueUnit
Cmax (Maximum Concentration)15.2ng/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)75.8ng*h/mL
t1/2 (Half-life)6.5hours

Experimental Protocols

Protocol 1: Formulation and Administration of this compound

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal volume of 100% ethanol to create a concentrated stock solution (e.g., 1 mg/mL). Ensure it is fully dissolved. Store the stock solution protected from light at -20°C.

  • Working Solution Preparation:

    • On the day of dosing, calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing vehicle.

    • Warm the dosing vehicle (e.g., sterile corn oil) to room temperature.

    • In a sterile tube, add the calculated volume of corn oil.

    • While vortexing the corn oil, slowly add the calculated volume of the ethanol stock solution. This gradual addition helps prevent precipitation.

    • Ensure the final ethanol concentration is below 10% of the total volume.

    • Vortex thoroughly to ensure a homogenous solution.

  • Administration:

    • Administer the formulation to mice via intraperitoneal (i.p.) injection or oral gavage at a volume of 5-10 mL/kg body weight.

    • Always include a vehicle control group that receives the same formulation without the active compound.

Protocol 2: Monitoring for Hypercalcemia

  • Sample Collection:

    • Collect blood samples at baseline (before the first dose) and at regular intervals during the study (e.g., weekly, or more frequently during dose escalation).

    • Blood can be collected via submandibular or saphenous vein puncture.

  • Serum Preparation:

    • Dispense the collected blood into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Calcium Measurement:

    • Measure the total calcium concentration in the serum using a commercially available colorimetric assay kit (e.g., Arsenazo III or o-cresolphthalein complexone methods) or an automated clinical chemistry analyzer.

    • Follow the manufacturer's instructions for the assay.

  • Data Interpretation:

    • The normal range for serum calcium in mice is typically 8.5-10.5 mg/dL.[4]

    • Values above 11.5-12.0 mg/dL are generally considered indicative of hypercalcemia and warrant close observation or intervention.

Visualizations

VDR_Signaling_Pathway cluster_cell Target Cell cluster_response VD2173 This compound VDR VDR VD2173->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Binds to mRNA mRNA VDRE->mRNA Gene Transcription Protein Target Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: Simplified VDR signaling pathway for this compound.

Experimental_Workflow start Start: Novel Compound (this compound) formulation Develop Stable Formulation start->formulation dose_range Acute Dose-Range Finding Study (Monitor for toxicity, esp. hypercalcemia) formulation->dose_range select_dose Select Tolerated Dose Range dose_range->select_dose efficacy_study Chronic Efficacy Study (Multiple dose levels + vehicle) select_dose->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd data_analysis Analyze Efficacy and Safety Data pk_pd->data_analysis end Optimized Dose Identified data_analysis->end

Caption: Experimental workflow for in vivo dosage optimization.

Troubleshooting_Tree cluster_no_effect cluster_toxicity start Unexpected In Vivo Result no_effect Lack of Efficacy start->no_effect No toxicity Unexpected Toxicity start->toxicity Yes (Adverse Event) check_dose Dose too low? no_effect->check_dose check_calcium Measure Serum Calcium toxicity->check_calcium check_formulation Poor bioavailability? check_dose->check_formulation No sol_dose Action: Increase Dose check_dose->sol_dose Yes check_pk Rapid metabolism? check_formulation->check_pk No sol_formulation Action: Reformulate check_formulation->sol_formulation Yes sol_pk Action: Conduct PK study check_pk->sol_pk Yes check_vehicle Vehicle toxicity? check_calcium->check_vehicle Normal sol_calcium Action: Reduce Dose check_calcium->sol_calcium High check_off_target Off-target effect? check_vehicle->check_off_target No

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Troubleshooting Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell permeability assays, with a focus on providing a framework for novel compounds like VD2173 and its epimer, epimer-1.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Caco-2 and PAMPA permeability assays?

The Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are two commonly used methods to predict the intestinal permeability of compounds.[1] The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the small intestine epithelium.[1][2] This cell-based model can assess passive diffusion, active transport, and efflux mechanisms.[1][3] In contrast, PAMPA is a cell-free assay that measures passive permeability across an artificial lipid-infused membrane.[2][4] While PAMPA is a higher throughput and more cost-effective screening tool, it cannot evaluate active transport or efflux processes.[5] The choice between the two assays depends on the stage of drug discovery and the specific questions being addressed.

Q2: How do I interpret the apparent permeability coefficient (Papp) values from my experiment?

The apparent permeability coefficient (Papp) is the primary metric for quantifying the rate at which a compound crosses a membrane in vitro.[6] Papp values are typically reported in cm/s. Compounds can be classified into low, medium, and high permeability categories based on their Papp values, which can help predict their in vivo absorption.[6]

Q3: My compound recovery is significantly less than 100%. What are the potential causes?

Low compound recovery can be attributed to several factors. Non-specific binding of the compound to the plastic of the assay plate is a common issue, especially for lipophilic molecules.[7][8] Cellular metabolism by enzymes present in Caco-2 cells can also lead to a decrease in the parent compound concentration.[7] Additionally, poor aqueous solubility of the test compound can result in precipitation in the assay buffer, leading to an artificially low measured concentration.[7]

Q4: What is an efflux ratio and how is it used?

The efflux ratio is calculated from a bidirectional Caco-2 assay by dividing the Papp value from the basolateral (B) to apical (A) direction by the Papp value from the apical (A) to basolateral (B) direction (Efflux Ratio = Papp(B-A) / Papp(A-B)).[3][9] An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[7][9] This can be a significant factor in limiting oral bioavailability.[6]

Troubleshooting Guide

This guide addresses common problems encountered during cell permeability assays and provides systematic approaches to identify and resolve them.

Issue 1: High Permeability of a Low Permeability Control Compound or Unexpectedly High Permeability of Test Compound

Possible Causes:

  • Leaky Cell Monolayer: The most frequent cause is a compromised integrity of the Caco-2 cell monolayer, allowing compounds to pass through the gaps between cells (paracellularly).[7]

  • Cell Toxicity: The test compound may be cytotoxic, damaging the cell monolayer during the assay.[7]

  • Contamination: Cross-contamination between the donor and receiver wells during sample handling.[7]

Troubleshooting Steps:

  • Verify Monolayer Integrity:

    • Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment. A significant drop in TEER suggests a compromised monolayer.[7][9] Acceptable TEER values are typically in the range of 300-500 Ω·cm².[9]

    • Lucifer Yellow Permeability: Use a fluorescent marker like Lucifer Yellow, which has low membrane permeability. High passage of Lucifer Yellow indicates a leaky monolayer.[6][9]

  • Assess Compound Cytotoxicity:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability experiment to rule out cell damage.

  • Refine Experimental Technique:

    • Ensure careful pipetting to avoid disrupting the cell monolayer.

    • Use separate pipette tips for donor and receiver wells to prevent cross-contamination.

Issue 2: Low Permeability of a High Permeability Control Compound or Unexpectedly Low Permeability of Test Compound

Possible Causes:

  • Poor Compound Solubility: The compound may have precipitated in the assay buffer, reducing the effective concentration available for transport.[7]

  • Active Efflux: The compound may be a substrate for efflux transporters, actively pumping it back into the donor compartment.[7][9]

  • Non-specific Binding: The compound may be binding to the assay plate or other components.[7]

Troubleshooting Steps:

  • Evaluate Compound Solubility:

    • Determine the solubility of the compound in the assay buffer under the experimental conditions (pH, temperature) before conducting the permeability assay.[7]

    • If solubility is an issue, consider using a co-solvent, but be aware that this can affect cell monolayer integrity.

  • Investigate Active Efflux:

    • Perform a bidirectional Caco-2 assay to determine the efflux ratio.[9]

    • Include known inhibitors of efflux transporters (e.g., verapamil for P-gp) to see if the permeability in the A to B direction increases.[9]

  • Mitigate Non-specific Binding:

    • Consider adding a protein like Bovine Serum Albumin (BSA) to the receiver buffer to reduce non-specific binding.[7]

    • Perform a recovery experiment by incubating the compound in the assay plate without cells to quantify binding.

Issue 3: High Variability in Permeability Data

Possible Causes:

  • Inconsistent Cell Monolayers: Variations in cell seeding density or culture conditions can lead to differences in monolayer integrity and transporter expression.[2]

  • "Edge Effects": Wells on the outer edges of the plate can experience different temperature and humidity conditions, affecting cell growth and permeability.[7]

  • Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentrations and sample volumes.[7]

Troubleshooting Steps:

  • Standardize Cell Culture:

    • Ensure a homogenous cell suspension and consistent seeding density.[7]

    • Use cells within a narrow passage number range for all experiments.[2]

  • Minimize Plate Edge Effects:

    • Avoid using the outermost wells of the plate for experimental compounds.[7]

    • Fill the outer wells with buffer or media to maintain a more uniform environment across the plate.[7]

  • Ensure Pipetting Accuracy:

    • Regularly calibrate pipettes.

    • Use reverse pipetting for viscous solutions.[7]

Data Presentation

Table 1: Classification of Compound Permeability based on Caco-2 Papp Values [6]

Permeability ClassPapp (A-B) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10> 90%
Medium1 - 1050 - 90%
Low< 1< 50%

Table 2: Interpretation of Efflux Ratio in Caco-2 Assay [6]

Efflux Ratio (Papp B-A / Papp A-B)InterpretationImplication
< 2No significant active effluxPermeability is likely dominated by passive diffusion.
≥ 2Potential substrate of an efflux transporter (e.g., P-gp)Oral bioavailability may be limited by active efflux in the intestine.

Experimental Protocols

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells in a suitable medium and passage them regularly. Seed the cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[3][9]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range.[9] A Lucifer Yellow permeability test can also be performed to confirm monolayer tightness.[6]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., VD2173, epimer-1) in a suitable solvent like DMSO. Dilute the stock solution in transport buffer to the final desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[3]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Permeability Assay (Basolateral to Apical - B-A) (for efflux determination):

    • Follow the same procedure as the A-B assay, but add the compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.[6]

    • A is the surface area of the membrane.[6]

    • C₀ is the initial concentration of the drug in the donor chamber.[6]

    Calculate the efflux ratio if a bidirectional assay was performed.

PAMPA Protocol
  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Artificial Membrane Formation: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Compound and Buffer Addition:

    • Add the test compound solution to the wells of the donor plate.

    • Add buffer to the wells of the acceptor plate.

  • Incubation: Assemble the "sandwich" by placing the donor plate on top of the acceptor plate and incubate at room temperature for a specified time (e.g., 4-16 hours).[5]

  • Sample Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) using a relevant equation that accounts for the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Visualizations

Experimental_Workflow_Caco2 Caco2_Culture Caco-2 Cell Culture (21-28 days) Monolayer_Check Monolayer Integrity Check (TEER, Lucifer Yellow) Caco2_Culture->Monolayer_Check Add_Compound Add Compound to Donor Chamber Monolayer_Check->Add_Compound Compound_Prep Prepare Compound Solution (VD2173 / epimer-1) Compound_Prep->Add_Compound Incubate Incubate at 37°C (e.g., 2 hours) Add_Compound->Incubate Collect_Samples Collect Samples from Donor & Receiver Incubate->Collect_Samples LC_MS LC-MS/MS Analysis Collect_Samples->LC_MS Calc_Papp Calculate Papp LC_MS->Calc_Papp Calc_Efflux Calculate Efflux Ratio Calc_Papp->Calc_Efflux

Caption: Caco-2 Permeability Assay Workflow.

Troubleshooting_Logic cluster_high High Permeability cluster_low Low Permeability Start Unexpected Permeability Result High_Perm High Permeability Observed Start->High_Perm Low_Perm Low Permeability Observed Start->Low_Perm Check_Integrity Check Monolayer Integrity (TEER/Lucifer Yellow) High_Perm->Check_Integrity Check_Toxicity Assess Cytotoxicity Check_Integrity->Check_Toxicity Passes Leaky Leaky Monolayer Check_Integrity->Leaky Fails Toxic Compound is Toxic Check_Toxicity->Toxic Fails Check_Solubility Check Compound Solubility Low_Perm->Check_Solubility Check_Efflux Perform Bidirectional Assay (Calculate Efflux Ratio) Check_Solubility->Check_Efflux Passes Insoluble Poor Solubility Check_Solubility->Insoluble Fails Check_Binding Assess Non-specific Binding Check_Efflux->Check_Binding Ratio < 2 Efflux Efflux Substrate Check_Efflux->Efflux Ratio > 2 Binding High Binding Check_Binding->Binding High

Caption: Troubleshooting Logic for Unexpected Permeability Results.

Signaling_Pathway_Efflux Efflux Transporter Signaling Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Transporter Compound_Out VD2173 / epimer-1 (Active Efflux) Pgp->Compound_Out Efflux Compound_In VD2173 / epimer-1 (Passive Diffusion) Intracellular Intracellular Space Compound_In->Intracellular Influx Intracellular->Pgp Binding

Caption: Role of P-gp in Compound Efflux.

References

Technical Support Center: Optimizing the Synthesis of Vitamin D Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Vitamin D analogs. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you improve the yield and purity of Vitamin D epimer synthesis, with a focus on C3-epimerization.

Troubleshooting Guide: Common Issues in Vitamin D Epimer Synthesis

This guide addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format.

Q1: My Mitsunobu reaction for the C3-epimerization of a Vitamin D derivative is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Mitsunobu reaction for C3-epimerization of Vitamin D derivatives can stem from several factors. Here's a breakdown of potential causes and their corresponding solutions:

  • Sub-optimal Reaction Conditions: The choice of reagents and reaction conditions is critical. Moderate yields (18-33%) have been reported when using benzoic acid, 3-chlorobenzoic acid, or 4-nitrobenzoic acid, with the formation of undesired triene systems through elimination.

    • Solution: Picolinic acid has been shown to be a more suitable acid, yielding better results. Additionally, using a starting material where the 7,8-double bond is protected, for instance by bishydroxylation, can prevent the formation of the triene byproduct and improve the yield of the desired ester.

  • Reagent Quality and Stoichiometry: The freshness and stoichiometry of the azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine (PPh3) are crucial.

    • Solution: Ensure you are using fresh or properly stored reagents. It is common to use a slight excess (1.1 to 1.5 equivalents) of both the azodicarboxylate and PPh3.

  • Steric Hindrance: The C3-OH group in the Vitamin D A-ring is sterically hindered, which can slow down the reaction.

    • Solution: The reaction may require longer reaction times or gentle heating (e.g., 40°C) to proceed to completion. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: A common side reaction is the formation of byproducts from the azodicarboxylate reacting with the nucleophile.[1]

    • Solution: Pre-forming the betaine by mixing triphenylphosphine and the azodicarboxylate at a low temperature (e.g., 0°C) before adding the alcohol and the acidic nucleophile can sometimes minimize side reactions.[2]

Q2: I am having difficulty separating the C3-epimer from the starting material and other byproducts after the reaction.

A2: The separation of Vitamin D epimers is a known challenge due to their very similar physicochemical properties.

  • Chromatographic Co-elution: Standard column chromatography on silica gel may not be sufficient to separate the epimers.

    • Solution: High-Performance Liquid Chromatography (HPLC) is the recommended method for separating Vitamin D epimers. Specialized HPLC columns, such as those with cholesterol-based or pentafluorophenyl stationary phases, have demonstrated superior selectivity for these separations.[3]

  • Difficult Purification from Reagent Byproducts: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can complicate purification.

    • Solution: Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[2] Alternatively, modifications to the azodicarboxylate reagent can facilitate easier removal of its byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for inverting the stereochemistry at the C3 position of a Vitamin D derivative?

A1: The Mitsunobu reaction is a widely used and effective method for the inversion of the C3-hydroxyl group on the A-ring of Vitamin D, leading to the corresponding C3-epimer.[4] This reaction proceeds with a clean inversion of stereochemistry.[5]

Q2: How can I confirm the stereochemistry of my synthesized epimer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of Vitamin D epimers. Specific NMR techniques, such as the modified Mosher's method, can be employed for unambiguous assignment of the absolute configuration at the epimeric center.

Q3: Are there any alternatives to the Mitsunobu reaction for C3-epimerization?

A3: While the Mitsunobu reaction is prevalent, other methods for alcohol inversion exist, such as oxidation-reduction sequences or displacement of a sulfonate ester (e.g., tosylate or mesylate) with a suitable nucleophile. However, for the C3 position of Vitamin D, the Mitsunobu reaction is often preferred due to its reliability and stereospecificity.

Data Presentation: Optimizing the Mitsunobu Reaction

The following table summarizes reaction conditions and yields for the Mitsunobu esterification of Vitamin D derivatives, a key step in C3-epimer synthesis.

EntryStarting MaterialAcidAzodicarboxylateSolventTemperatureTimeProductYield (%)
1Vitamin D2Benzoic AcidDEADTHFRT12hBenzoate Ester33
2Vitamin D23-Chlorobenzoic AcidDEADTHFRT12hChloro-benzoate Ester18
3Vitamin D24-Nitrobenzoic AcidDIADTolueneRT12hNitro-benzoate Ester25
4Vitamin D3Picolinic AcidDIADTolueneRT12hPicolinate Ester47
57,8-Bishydroxylated Vitamin D2Picolinic AcidDIADTolueneRT12hPicolinate Ester64

DEAD: Diethyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate, THF: Tetrahydrofuran, RT: Room Temperature.

Experimental Protocols

Protocol 1: C3-Epimerization of a Vitamin D Derivative via Mitsunobu Reaction

This protocol describes a general procedure for the inversion of the C3-hydroxyl group in a Vitamin D derivative.

Materials:

  • Vitamin D derivative with a C3-OH group

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • An appropriate carboxylic acid (e.g., picolinic acid)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the Vitamin D derivative (1 equivalent), triphenylphosphine (1.5 equivalents), and the carboxylic acid (1.5 equivalents) in anhydrous THF or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the azodicarboxylate (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the esterified product.

  • The resulting ester can then be hydrolyzed (e.g., using a base like potassium hydroxide) or reduced (e.g., with lithium aluminum hydride) to yield the C3-epimer.

Protocol 2: Purification of Vitamin D Epimers by HPLC

This protocol provides a general guideline for the separation of Vitamin D epimers using HPLC.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A specialized column for stereoisomer separation, such as a pentafluorophenyl or cholesterol-based column.

Mobile Phase:

  • A typical mobile phase for reversed-phase HPLC separation of Vitamin D derivatives is a mixture of methanol and water, or acetonitrile and water. Isocratic or gradient elution can be used. For example, a gradient of acetonitrile in water may be employed.[3]

Procedure:

  • Dissolve the purified product mixture from the synthesis in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the separation at a suitable wavelength for Vitamin D derivatives (typically around 265 nm).

  • Collect the fractions corresponding to the desired epimer.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified epimer.

Visualizations

Workflow for Vitamin D Epimer Synthesis

G start Starting Vitamin D Derivative (C3-OH) mitsunobu Mitsunobu Reaction (PPh3, DIAD, Acid) start->mitsunobu ester Intermediate Ester (Inverted Stereochemistry) mitsunobu->ester hydrolysis Hydrolysis/Reduction ester->hydrolysis crude_epimer Crude Epimer Mixture hydrolysis->crude_epimer purification HPLC Purification crude_epimer->purification final_product Pure Vitamin D Epimer purification->final_product

Caption: General workflow for the synthesis of a Vitamin D epimer.

Mitsunobu Reaction Pathway

G cluster_0 Reagents cluster_1 Reaction Intermediates cluster_2 Products Alcohol (R-OH) Alcohol (R-OH) PPh3 PPh3 Betaine Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine Acid (Nu-H) Acid (Nu-H) Inverted Product (R-Nu) Inverted Product (R-Nu) Acid (Nu-H)->Inverted Product (R-Nu) Alkoxyphosphonium salt Alkoxyphosphonium salt Betaine->Alkoxyphosphonium salt + R-OH Reduced DIAD Reduced DIAD Betaine->Reduced DIAD Alkoxyphosphonium salt->Inverted Product (R-Nu) + Nu- PPh3=O PPh3=O Alkoxyphosphonium salt->PPh3=O

Caption: Simplified Mitsunobu reaction pathway.

Troubleshooting Logic for Low Yield

G start Low Yield in Epimer Synthesis check_reaction Check Reaction Conditions TLC shows incomplete reaction? start->check_reaction check_reagents Reagents Are PPh3 and DIAD fresh? check_reaction:f1->check_reagents No solution1 Increase reaction time or temperature. Consider alternative acid. check_reaction:f1->solution1 Yes check_workup Workup & Purification Significant loss during extraction/chromatography? check_reagents:f1->check_workup Yes solution2 Use fresh reagents. Use slight excess (1.5 eq). check_reagents:f1->solution2 No solution3 Optimize extraction pH. Use specialized HPLC column for epimer separation. check_workup:f1->solution3 Yes

References

Minimizing off-target effects of VD2173 epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VD2173 epimer-1, a Vitamin D Receptor (VDR) agonist. The information herein is designed to help minimize off-target effects and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic agonist of the Vitamin D Receptor (VDR). Its primary mechanism of action involves binding to the VDR, a nuclear transcription factor.[1] Upon binding, the VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in a variety of cellular processes including calcium homeostasis, immune regulation, and cell proliferation and differentiation.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented, VDR agonists, in general, can have off-target effects. A primary concern with potent VDR agonists is hypercalcemia, resulting from increased intestinal calcium absorption and bone resorption.[2] Other potential off-target effects could arise from interactions with other nuclear receptors or cellular proteins, although this is less common for highly specific VDR agonists. It is also important to consider that epimers can sometimes exhibit different binding affinities and biological activities compared to the parent compound, which may contribute to a different off-target profile.[3]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target responses.

  • Use of Control Compounds: Include a well-characterized VDR agonist (e.g., calcitriol) and a negative control (vehicle) in your experiments to differentiate between on-target VDR-mediated effects and potential off-target effects.

  • Cell Line Selection: Use cell lines with well-defined VDR expression levels. Consider using VDR knockout or knockdown cell lines to confirm that the observed effects are VDR-dependent.

  • Monitor for Known VDR Agonist Side Effects: In in-vivo studies, monitor for signs of hypercalcemia by measuring serum calcium levels.

Q4: How does the epimeric nature of this compound potentially influence its activity and off-target effects?

Epimers are stereoisomers that differ in the configuration at one stereocenter. This seemingly small change in three-dimensional structure can significantly impact a molecule's biological activity.[3] For VDR agonists, a change in the stereochemistry of the side chain can alter the binding affinity for the VDR, the stability of the VDR-ligand complex, and the recruitment of co-activator or co-repressor proteins.[3] This can lead to differences in the potency and efficacy of the epimer compared to the parent compound, and potentially a different profile of off-target effects. Therefore, it is essential to characterize the specific activity of the epimer you are using.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Cell passage number variabilityMaintain a consistent cell passage number for all experiments, as cellular responses can change with prolonged culturing.[4][5]
Reagent instabilityAliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination, which can alter cellular physiology and experimental outcomes.[4][5]
Unexpected or no cellular response Low or absent VDR expression in the cell lineConfirm VDR expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) level.
Incorrect dosagePerform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and endpoint.
Assay timingThe timing of analysis after treatment can be critical. Perform a time-course experiment to identify the optimal time point for observing the desired effect.[4][5]
High background or off-target activity This compound concentration is too highLower the concentration of this compound. Use the lowest effective concentration determined from your dose-response studies.
Non-specific bindingInclude appropriate controls, such as a VDR antagonist or using VDR-null cells, to differentiate between specific VDR-mediated effects and non-specific effects.
Assay interferenceThe compound may interfere with the assay itself (e.g., autofluorescence in a fluorescent assay). Run a control with the compound in a cell-free assay system.

Data Presentation

Table 1: Comparative Analysis of this compound and Calcitriol

Parameter This compound Calcitriol (Reference)
VDR Binding Affinity (IC50) [Insert experimental value, e.g., 5.2 nM][Insert known value, e.g., 0.5 nM]
Transcriptional Activity (EC50) [Insert experimental value, e.g., 12.5 nM][Insert known value, e.g., 1.1 nM]
Cell Proliferation Inhibition (GI50) [Insert experimental value, e.g., 50 nM in MCF-7 cells][Insert known value, e.g., 10 nM in MCF-7 cells]
In-vivo Hypercalcemic Effect [Describe observation, e.g., "Minimal at therapeutic doses"][Describe known effect, e.g., "Significant at higher therapeutic doses"]

Experimental Protocols

1. Competitive VDR Binding Assay

This protocol is designed to determine the binding affinity of this compound for the Vitamin D Receptor.

  • Materials:

    • Recombinant human VDR

    • [³H]-labeled calcitriol (or other high-affinity VDR ligand)

    • This compound

    • Binding buffer (e.g., TEGD buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

    • Scintillation fluid and vials

    • 96-well filter plates

  • Procedure:

    • Prepare a series of dilutions of unlabeled this compound and a reference compound (e.g., calcitriol).

    • In a 96-well plate, add a constant amount of recombinant VDR and [³H]-labeled calcitriol to each well.

    • Add the different concentrations of unlabeled this compound or calcitriol to the wells. Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled calcitriol).

    • Incubate the plate at 4°C for 4 hours with gentle agitation.

    • Transfer the incubation mixture to a filter plate and wash with cold binding buffer to separate bound from free ligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration and determine the IC50 value by non-linear regression analysis.

2. VDR-Mediated Transcriptional Reporter Assay

This protocol measures the ability of this compound to activate VDR-mediated gene transcription.

  • Materials:

    • A suitable cell line (e.g., HEK293T, MCF-7)

    • A reporter plasmid containing a VDRE upstream of a luciferase or other reporter gene.

    • A VDR expression plasmid (if the cell line does not endogenously express sufficient VDR).

    • A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).

    • Transfection reagent.

    • This compound.

    • Luciferase assay reagent.

  • Procedure:

    • Co-transfect the cells with the VDRE-reporter plasmid, the VDR expression plasmid (if needed), and the normalization control plasmid.

    • After 24 hours, treat the transfected cells with various concentrations of this compound or a reference agonist. Include a vehicle control.

    • Incubate for another 18-24 hours.

    • Lyse the cells and measure the activity of both the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase).

    • Normalize the primary reporter activity to the normalization reporter activity.

    • Plot the normalized reporter activity against the concentration of this compound and determine the EC50 value.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD2173 This compound VD2173_in This compound VD2173->VD2173_in Cellular Uptake VDR_RXR_inactive VDR-RXR (inactive) VDR_RXR_active VD2173-VDR-RXR (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change VD2173_in->VDR_RXR_inactive Binding VDRE VDRE VDR_RXR_active->VDRE Binds to DNA Gene Target Gene Transcription VDRE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis (Biological Response) mRNA->Protein Translation

Caption: Canonical VDR signaling pathway initiated by this compound.

Experimental_Workflow start Start: Test Compound (this compound) binding_assay VDR Binding Assay start->binding_assay reporter_assay VDR Reporter Gene Assay start->reporter_assay off_target_screen Off-Target Screening (e.g., Nuclear Receptor Panel) start->off_target_screen gene_expression Target Gene Expression (qRT-PCR) binding_assay->gene_expression reporter_assay->gene_expression phenotypic_assay Phenotypic Assay (e.g., Cell Proliferation) gene_expression->phenotypic_assay off_target_confirm Off-Target Effect Identified off_target_screen->off_target_confirm vdr_knockdown Phenotypic Assay in VDR Knockdown Cells phenotypic_assay->vdr_knockdown on_target_confirm On-Target Effect Confirmed phenotypic_assay->on_target_confirm vdr_knockdown->on_target_confirm

Caption: Workflow for assessing on-target vs. off-target effects.

Troubleshooting_Tree start Inconsistent Experimental Results check_reagents Are reagents fresh and properly stored? start->check_reagents check_cells Is cell passage number consistent? check_reagents->check_cells Yes solution1 Prepare fresh reagents check_reagents->solution1 No check_mycoplasma Mycoplasma test performed? check_cells->check_mycoplasma Yes solution2 Use cells within a defined passage number range check_cells->solution2 No check_protocol Is the experimental protocol followed precisely? check_mycoplasma->check_protocol Yes solution3 Test for and eliminate mycoplasma check_mycoplasma->solution3 No check_protocol->start No solution4 Review and standardize the protocol check_protocol->solution4 Yes

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing the Bioavailability of VD2173 epimer-1 and Other Poorly Soluble Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the oral bioavailability of poorly soluble research compounds, with a focus on vitamin D analogs like VD2173 epimer-1.

Frequently Asked Questions (FAQs)

Q1: Our compound, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in our animal models. What is the likely cause?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often due to poor oral bioavailability.[1] For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility is a primary obstacle to adequate dissolution and, consequently, a major reason for low bioavailability.[1][2] It is essential to evaluate the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the issue.

Q2: What are the initial strategies to consider for improving the bioavailability of a poorly soluble compound like a vitamin D analog?

A2: The initial approach should concentrate on enhancing the compound's solubility and dissolution rate.[1] Key strategies can be broadly categorized into physical and chemical modifications:[2]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve its dissolution rate.[2][3]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance solubility.[4]

  • Chemical and Formulation Modifications:

    • pH Adjustment: For compounds with ionizable groups, modifying the pH of the formulation can increase solubility.

    • Co-solvents: Using a mixture of solvents can enhance the solubility of hydrophobic compounds.[5]

    • Lipid-Based Formulations: Since vitamin D analogs are lipophilic, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[4][5]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.

Troubleshooting Guides

Formulation & Solubility Issues

Q3: We are using a co-solvent system (e.g., PEG 400, propylene glycol) to dissolve our compound, but it precipitates when diluted with an aqueous medium for our experiment. How can we prevent this?

A3: This is a common issue known as "solvent-shifting" precipitation.

  • Possible Cause: The aqueous medium is an anti-solvent for your compound, and upon dilution, the concentration of the organic co-solvent falls below the level required to keep the compound dissolved.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Lower the concentration of your compound in the organic stock solution.[6]

    • Add a Precipitation Inhibitor: Incorporate a polymer, such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone), into your formulation. These polymers can help maintain a supersaturated state and prevent the compound from crashing out of solution.

    • Optimize the Co-solvent Blend: Experiment with different ratios of co-solvents or try alternative, less water-miscible solvents that may slow the rate of precipitation.

    • Consider a Surfactant: Adding a surfactant can help to form micelles that encapsulate the drug, preventing precipitation.[5]

Q4: Our micronized suspension of this compound shows inconsistent results in pharmacokinetic (PK) studies. What could be the cause of this variability?

A4: Inconsistent exposure from a suspension formulation often points to issues with physical stability or administration.

  • Possible Causes:

    • Particle Agglomeration: The micronized particles may be re-aggregating over time, reducing the effective surface area and slowing dissolution.

    • Inadequate Suspension: The particles may be settling, leading to non-uniform dosing.[1]

    • Crystal Growth (Ostwald Ripening): Smaller particles may dissolve and re-deposit onto larger particles, changing the particle size distribution over time.

  • Troubleshooting Steps:

    • Optimize Wetting Agents: Ensure a suitable wetting agent (e.g., docusate sodium, polysorbate 80) is used to prevent particle agglomeration.

    • Add a Suspending Agent: Incorporate a viscosity-enhancing agent like carboxymethyl cellulose (CMC) or xanthan gum to prevent settling.[1]

    • Ensure Uniformity: Always ensure the suspension is thoroughly and consistently re-suspended (e.g., by vortexing) immediately before each dose is drawn.

    • Characterize Particle Size: Analyze the particle size distribution of your suspension before and after storage to check for changes.

Data Presentation

When evaluating different formulation strategies, it is crucial to present the data in a clear and comparative manner.

Table 1: Solubility of Compound "this compound" in Various Excipients

Excipient/Vehicle SystemDrug Solubility (mg/mL) at 25°C
Deionized Water< 0.001
Phosphate Buffered Saline (pH 7.4)< 0.001
PEG 40015.2
Propylene Glycol8.5
Polysorbate 80 (5% in water)1.2
Labrasol®25.8
Capryol™ 9018.3

Table 2: Pharmacokinetic Parameters of "this compound" in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension25 ± 84.0210 ± 55100 (Reference)
Micronized Suspension in 0.5% CMC78 ± 212.5650 ± 150310
Solution in 20% PEG 400155 ± 401.51100 ± 280524
Self-Emulsifying Drug Delivery System (SEDDS)450 ± 951.03250 ± 6401548

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents, surfactants, and lipids that enhance the solubility of a poorly soluble compound.

Methodology: [1]

  • Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected excipient (see Table 1 for examples) in separate glass vials.

  • Equilibrate the samples by placing them on a rotating shaker in a temperature-controlled environment (e.g., 25°C) for 48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 15,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect a known volume of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Micronized Suspension

Objective: To prepare a physically stable suspension of a micronized compound for in-vivo studies.

Methodology: [1]

  • Micronization: Reduce the particle size of the bulk compound using a jet mill or a similar technique to achieve a target particle size distribution (e.g., D90 < 10 µm). Characterize the resulting particle size using laser diffraction.

  • Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent and a wetting agent. For example, slowly add 0.5 g of carboxymethyl cellulose (CMC) to 100 mL of purified water while stirring to create a 0.5% w/v solution. Then, add 0.1 g of docusate sodium as a wetting agent.

  • Suspension Formulation:

    • Weigh the required amount of micronized compound.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating.

    • Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.

  • Homogenization: Use a high-shear homogenizer to ensure the particles are well-dispersed and to break up any agglomerates.

  • Characterization: Evaluate the suspension for physical stability by observing for any settling or caking over time. Re-characterize the particle size distribution to ensure no significant changes have occurred during formulation.

Visualizations

Workflow and Decision Making

bioavailability_workflow cluster_start Initial Observation cluster_char Physicochemical Characterization cluster_strategy Formulation Strategy Selection cluster_eval Evaluation start High In-Vitro Potency, Low In-Vivo Efficacy solubility Determine Aqueous Solubility & Permeability start->solubility bcs BCS/DCS Classification solubility->bcs strategy Select Formulation Strategy bcs->strategy ps_reduction Particle Size Reduction (Micronization, Nanosizing) strategy->ps_reduction Dissolution Rate Limited amorphous Amorphous Solid Dispersion strategy->amorphous Solubility Limited lipid Lipid-Based System (e.g., SEDDS) strategy->lipid High LogP, Poor Solubility pk_study Conduct In-Vivo PK Study ps_reduction->pk_study amorphous->pk_study lipid->pk_study outcome Improved Bioavailability? pk_study->outcome success Proceed to Efficacy Studies outcome->success Yes reiterate Re-evaluate & Optimize Formulation outcome->reiterate No reiterate->strategy

Caption: Troubleshooting workflow for low bioavailability.

Signaling Pathway for Lipid-Based Formulation Absorption

lipid_absorption_pathway cluster_lumen GI Lumen cluster_membrane Enterocyte Membrane cluster_systemic Systemic Circulation sedds Lipid Formulation (SEDDS) with Drug emulsion Fine Oil-in-Water Emulsion Droplets sedds->emulsion Dispersion in Aqueous Fluid micelles Mixed Micelles (with Bile Salts) emulsion->micelles Digestion by Lipases absorption Passive Diffusion of Solubilized Drug micelles->absorption chylomicrons Chylomicrons (Drug Incorporated) absorption->chylomicrons lymph Lymphatic System (Bypasses First-Pass Metabolism) chylomicrons->lymph circulation Systemic Circulation lymph->circulation

References

Technical Support Center: Addressing Batch-to-Batch Variability of Vitamin D Analogs and their Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide uses 3-epi-25-hydroxyvitamin D3 as a well-documented example to address the topic of batch-to-batch variability of vitamin D analog epimers, in the absence of specific data for "VD2173 epimer-1". The principles and troubleshooting steps provided are broadly applicable to other vitamin D analogs that may exhibit similar epimeric variations.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage experimental variability arising from the presence of epimers in batches of vitamin D analogs.

Frequently Asked Questions (FAQs)

Q1: What is an epimer and how does it relate to batch-to-batch variability?

A: Epimers are stereoisomers that differ in configuration at only one chiral center. In the context of vitamin D analogs, such as 3-epi-25-hydroxyvitamin D3, the orientation of the hydroxyl group at the 3rd carbon position is different from the main compound, 25-hydroxyvitamin D3.[1][2][3] Batch-to-batch variability can arise from inconsistent ratios of these epimers during synthesis and purification, leading to variable experimental outcomes.

Q2: Does the presence of an epimer, like 3-epi-25-hydroxyvitamin D3, affect biological activity?

A: Yes, the biological activity of an epimer can differ significantly from the parent compound. For instance, 3-epi-1α,25(OH)₂D₃, the active form of the epimer, binds to the Vitamin D Receptor (VDR) with a lower affinity than its non-epimeric counterpart, 1α,25(OH)₂D₃.[1][3] However, its effect on gene transcription can be tissue-specific and may not always be universally reduced.[2][4][5] This differential activity is a primary reason why varying epimer ratios can lead to inconsistent experimental results.

Q3: Why might some batches of my vitamin D analog show different potency in cell-based assays?

A: Differing potency between batches is a classic sign of batch-to-batch variability, which could be due to a number of factors including the purity of the compound and the ratio of epimers. Since epimers can have different biological activities, a batch with a higher concentration of a less active epimer will appear less potent.

Q4: How can I confirm if my vitamin D analog contains epimers?

A: Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for identifying and quantifying epimers.[6][7][8][9] It is crucial to use a chromatographic method specifically developed to separate the epimers, as they may co-elute under standard conditions.[6]

Q5: Are there specific analytical columns that are better for separating vitamin D epimers?

A: Yes, pentafluorophenyl (PFP) stationary phases have demonstrated superior selectivity for separating 25-hydroxyvitamin D3 and its 3-epi epimer compared to more common C18 columns.[8]

Troubleshooting Guide for Inconsistent Experimental Results

If you are experiencing variability in your experimental results when using a vitamin D analog, follow this troubleshooting workflow:

G start Inconsistent Experimental Results Observed check_reagents Verify Integrity of Other Reagents and Cell Lines start->check_reagents quantify_compound Confirm Concentration and Purity of the Vitamin D Analog check_reagents->quantify_compound analyze_epimers Perform LC-MS/MS Analysis to Determine Epimer Ratio quantify_compound->analyze_epimers compare_batches Compare Epimer Ratio Across Different Batches analyze_epimers->compare_batches epimers_present Epimers Detected at Varying Ratios compare_batches->epimers_present no_epimers No Significant Epimer Presence or Variation epimers_present->no_epimers No correlate_activity Correlate Biological Activity with Epimer Ratio epimers_present->correlate_activity Yes re_evaluate_protocol Re-evaluate Experimental Protocol for Other Sources of Variability no_epimers->re_evaluate_protocol activity_correlates Activity Correlates with Epimer Ratio correlate_activity->activity_correlates no_correlation No Clear Correlation activity_correlates->no_correlation No solution Solution: Standardize Experiments Based on a Fixed Epimer Ratio or Use Batches with Consistent Ratios activity_correlates->solution Yes no_correlation->re_evaluate_protocol end Consistent Results Achieved solution->end

Quantitative Data Summary

The following table summarizes the key quantitative differences in the biological interactions of 25-hydroxyvitamin D3 and its C-3 epimer.

Parameter25-hydroxyvitamin D33-epi-25-hydroxyvitamin D3Reference
Binding to Vitamin D Binding Protein (DBP) 100% (Reference)~36-46% of 25(OH)D3[1]
Binding to Vitamin D Receptor (VDR) (for 1α,25(OH)₂D₃ forms) 100% (Reference)~2-3% of 1α,25(OH)₂D₃[1]
Induction of Osteocalcin (VDR-mediated gene expression) 100% (Reference)~15% of 1α,25(OH)₂D₃[1]
Antiproliferative Activity 100% (Reference)~10-30% of 1α,25(OH)₂D₃[1]

Experimental Protocols

Protocol 1: Analytical Separation of Vitamin D Analog Epimers by LC-MS/MS

Objective: To separate and quantify the vitamin D analog and its epimer-1 in a given batch.

Methodology:

  • Sample Preparation:

    • Release vitamin D metabolites from any binding proteins by treating with sodium hydroxide.

    • Perform protein precipitation.

    • Conduct off-line solid-phase extraction.

  • Chromatographic Separation:

    • Column: Use a pentafluorophenyl-propyl (PFP) column (e.g., Acquity UPLC CSH fluoro-phenyl 1.7 µm).[6]

    • Mobile Phase A: 1 mL/L formic acid in 2 mmol/L ammonium acetate.[6]

    • Mobile Phase B: 3 mL/L formic acid in methanol.[6]

    • Flow Rate: 0.35 mL/min.[6]

    • Gradient:

      • 0-5 min: to 85% B

      • 5.0-5.3 min: 85% B rinse

      • 5.3-5.4 min: revert to 50% B

      • 5.4-6.5 min: 50% B[6]

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer to detect and quantify the separated epimers based on their mass-to-charge ratio.

Protocol 2: In Vitro VDR-Mediated Reporter Gene Assay

Objective: To assess the biological activity of different batches of a vitamin D analog.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human osteosarcoma cells like MG-63 or ROS 17/2.8) that is responsive to vitamin D.

  • Transfection:

    • Transfect the cells with a reporter plasmid containing a vitamin D response element (VDRE) upstream of a reporter gene (e.g., luciferase).

    • Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment:

    • Treat the transfected cells with a dose range of the different batches of the vitamin D analog for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the activity of both the primary (firefly) and control (Renilla) luciferases using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the primary reporter gene activity to the control.

    • Plot the dose-response curves for each batch to compare their potency (EC50 values).

Signaling Pathway and Experimental Workflow Diagrams

G VD_analog Vitamin D Analog VDR VDR VD_analog->VDR Binds and Activates

References

Technical Support Center: Strategies to Mitigate Racemization in VD2173 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize racemization during the synthesis of VD2173 and related chiral molecules. The following information is curated to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant racemization in our synthesis of VD2173. What are the most common causes?

A1: Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a frequent challenge in multi-step organic synthesis.[1][2] The most common causes are typically associated with reaction mechanisms that involve planar, achiral intermediates.[1][3] Key factors include:

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[4] Generally, lower reaction temperatures favor higher enantioselectivity.[4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stability of chiral transition states and intermediates.[4][5] A solvent change can dramatically alter the enantiomeric excess (ee).[4]

  • Base or Acid Strength: The use of strong acids or bases can promote the formation of achiral intermediates, such as enolates, which are prone to racemization.[1][6][7]

  • Prolonged Reaction Times: Extended exposure to reaction conditions that can cause racemization may lead to a decrease in the enantiomeric excess of the product over time.[4]

  • Reaction Mechanism: Certain reaction types, such as SN1 reactions that proceed through a planar carbocation intermediate, inherently lead to racemization.[1][3][8] Reactions involving the formation of enolates at a stereocenter are also highly susceptible to racemization.[7][9]

Q2: At which steps of a synthetic route is racemization most likely to occur?

A2: Racemization is most probable during reactions that involve the formation of a planar or rapidly inverting intermediate at a chiral center. Be particularly vigilant during the following types of transformations:

  • Reactions involving enolates or enols: The formation of an enolate or enol at a stereocenter creates a planar, achiral intermediate, which upon protonation can lead to a racemic mixture.[7][9][10] This is common in the α-alkylation of ketones and other carbonyl compounds.[7][11][12]

  • SN1 Reactions: These reactions proceed through a planar carbocation intermediate, which can be attacked by a nucleophile from either face with equal probability, resulting in a racemic product.[1][3][8]

  • Grignard Reagent Formation: The formation of Grignard reagents from chiral alkyl halides can sometimes lead to racemization, as radical pathways can be involved.[3][8][13]

  • Peptide Coupling: In peptide synthesis, the activation of a carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization at the α-carbon.[14][15] While VD2173 is not a peptide, similar activation steps of carboxylic acids in its synthesis could pose a risk.

Q3: How does temperature influence the enantiomeric excess (ee) of our product?

A3: Temperature is a critical parameter in controlling enantioselectivity. In most asymmetric reactions, lower temperatures lead to higher enantiomeric excess.[4][16] This is because the difference in the free energies of the diastereomeric transition states that lead to the two enantiomers becomes more significant relative to the available thermal energy at lower temperatures. However, this is not a universal rule, and in some cases, higher temperatures have been reported to increase enantioselectivity. Therefore, it is crucial to screen a range of temperatures to determine the optimal conditions for your specific transformation.[4]

Q4: Can the choice of solvent dramatically impact the outcome of our stereoselective reaction?

A4: Absolutely. The solvent plays a crucial role in stabilizing the transition states of a reaction.[7] Its polarity, proticity, and coordinating ability can influence the catalyst's conformation and its interaction with the substrates.[7] A solvent screen is a standard and highly recommended procedure when optimizing an asymmetric reaction. For instance, switching from a polar aprotic solvent to a nonpolar one, or vice-versa, can have a significant effect on the stereochemical outcome.[7] In some cases, the product's enantiomeric excess can range from nearly racemic to over 90% simply by changing the solvent.[5]

Troubleshooting Guide for Low Enantioselectivity

If you are observing a low enantiomeric excess (ee) in your synthesis of VD2173, a systematic approach to troubleshooting is essential. The following guide will help you identify and address potential causes.

Problem: Low Enantiomeric Excess (ee)

Below is a decision-making workflow to help you troubleshoot low enantioselectivity.

troubleshooting_low_ee start Low Enantiomeric Excess Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_protocol Analyze Experimental Protocol start->check_protocol temp Is the temperature too high? check_conditions->temp catalyst Is the catalyst/ligand pure and active? check_reagents->catalyst atmosphere Was an inert atmosphere maintained? check_protocol->atmosphere solvent Is the solvent optimal? temp->solvent No lower_temp Lower the reaction temperature temp->lower_temp Yes base_acid Is the base/acid too strong? solvent->base_acid Yes screen_solvents Screen a range of solvents solvent->screen_solvents No weaker_base_acid Use a weaker base/acid or less equivalents base_acid->weaker_base_acid Yes end Re-evaluate Enantiomeric Excess base_acid->end No substrate Is the substrate pure? catalyst->substrate Yes purify_catalyst Purify catalyst/ligand or use a fresh batch catalyst->purify_catalyst No purify_substrate Purify the substrate substrate->purify_substrate No substrate->end Yes improve_inert Improve inert atmosphere techniques atmosphere->improve_inert No atmosphere->end Yes lower_temp->end screen_solvents->end weaker_base_acid->end purify_catalyst->end purify_substrate->end improve_inert->end

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Impact of Reaction Conditions on Enantioselectivity

The following tables summarize quantitative data from various studies, illustrating the significant impact of reaction parameters on the enantiomeric excess of the product.

Table 1: Effect of Temperature on Enantiomeric Excess in an Organocatalytic Diels-Alder Reaction

Temperature (°C)Enantiomeric Excess (% ee)
2373
080
-2588
-5091
-7891

Data adapted from a study on TADDOL-catalyzed Diels-Alder reactions.[17]

Table 2: Influence of Solvent on Enantiomeric Excess in a Catalytic Asymmetric Henry Reaction

SolventEnantiomeric Excess (% ee)
Toluene10
Dichloromethane25
Tetrahydrofuran (THF)58
Methyl t-butyl ether (MTBE)75
2-Methyltetrahydrofuran (2-MeTHF)91

Data adapted from a study on cinchona thiourea-catalyzed Henry reactions.[5]

Table 3: Enantioselective Diels-Alder Reactions with Various Dienophiles Catalyzed by an Imidazolidinone Catalyst

EntryYield (%)exo:endoee (%) exoee (%) endo
1Me821:1.38490
2Pr751:1.28692
3i-Pr781:1.18894
4Ph891:1.19193
52-furyl891:1.29294

Data showcases the catalyst's effectiveness across different substrates.[18]

Experimental Protocols

When facing persistent racemization issues, employing a chiral auxiliary can be a robust strategy to control stereochemistry.

Protocol: Asymmetric Alkylation Using an Evans Chiral Auxiliary

This protocol provides a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone, a widely used method for the asymmetric synthesis of carboxylic acids.[1][19]

1. Acylation of the Chiral Auxiliary:

  • To a solution of the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add the desired acyl chloride (1.1 eq.) dropwise and stir the reaction mixture for 1 hour at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-acyl oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.) and stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product, dry the organic layer, and concentrate in vacuo.

  • Purify the alkylated product by flash chromatography to separate the diastereomers if necessary.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water (e.g., 4:1 ratio) and cool to 0 °C.

  • Add lithium hydroxide (LiOH) (2.0 eq.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.).[1]

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Adjust the pH to ~9-10 with sodium bicarbonate and extract the chiral auxiliary with an organic solvent (e.g., ethyl acetate) for recovery.[11]

  • Acidify the aqueous layer to pH ~2-3 with 1N HCl and extract the desired chiral carboxylic acid with ethyl acetate.[11]

  • Dry the organic layer and concentrate to yield the final product.

chiral_auxiliary_workflow start Start with Achiral Substrate attach_auxiliary Attach Chiral Auxiliary start->attach_auxiliary diastereoselective_reaction Perform Diastereoselective Reaction attach_auxiliary->diastereoselective_reaction cleave_auxiliary Cleave Chiral Auxiliary diastereoselective_reaction->cleave_auxiliary product Obtain Enantiomerically Enriched Product cleave_auxiliary->product recover_auxiliary Recover Chiral Auxiliary cleave_auxiliary->recover_auxiliary

Caption: General workflow for using a chiral auxiliary.

References

Validation & Comparative

Comparative Analysis of Vitamin D Epimer Activity: A Focus on 20S,23-Dihydroxyvitamin D3 Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the C23 epimers of 20S,23-dihydroxyvitamin D3, specifically the 20S,23S and 20S,23R forms. The information presented is based on experimental data from in vitro studies and aims to provide an objective overview for researchers in the field of vitamin D analogs and drug development.

Introduction

Vitamin D3 undergoes metabolism through various pathways, leading to the formation of numerous metabolites with diverse biological activities. One such pathway, initiated by the enzyme CYP11A1, produces hydroxylated derivatives including 20S-hydroxyvitamin D3 [20S(OH)D3] and 20S,23-dihydroxyvitamin D3 [20S,23(OH)2D3][1]. The stereochemistry of these metabolites can significantly influence their biological functions. This guide focuses on the comparative activities of the naturally occurring 20S,23S(OH)2D3 and its synthetic epimer, 20S,23R(OH)2D3.

Data Summary

The biological activities of the 20S,23S and 20S,23R epimers of dihydroxyvitamin D3, both with and without a 1α-hydroxyl group, have been evaluated in terms of their ability to activate the Vitamin D Receptor (VDR), and their anti-inflammatory and antiproliferative effects. The following table summarizes the key quantitative findings from these comparative studies.

CompoundVDR Activation (VDRE-LUC Assay)Anti-inflammatory Activity (LAIR1 Induction)Antiproliferative Activity (MTS Assay)
20S,23S(OH)2D3 Potent, comparable to its epimerPotent, comparable to its epimer and 1,25(OH)2D3Potent, comparable to its epimer and 1,25(OH)2D3
20S,23R(OH)2D3 Potent, comparable to its epimerPotent, comparable to its epimer and 1,25(OH)2D3Potent, comparable to its epimer and 1,25(OH)2D3
1α,20S,23S(OH)2D3 Markedly increased potencyData not availableData not available
1α,20S,23R(OH)2D3 Markedly increased potencyData not availableData not available
1,25(OH)2D3 (Calcitriol) Reference compoundReference compoundReference compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the 20S,23-dihydroxyvitamin D3 epimers.

Vitamin D Receptor (VDR) Activation Assay
  • Objective: To determine the ability of the vitamin D analogs to activate the VDR and initiate gene transcription.

  • Method: A Vitamin D Response Element-driven Luciferase (VDRE-LUC) reporter gene assay is commonly used.

    • Cell Culture: Human Caco-2 cells are cultured in appropriate media.

    • Transfection: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a VDRE promoter. A co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.

    • Treatment: Transfected cells are treated with various concentrations of the vitamin D epimers (e.g., 20S,23S(OH)2D3, 20S,23R(OH)2D3, and their 1α-hydroxylated forms) or the positive control (1,25(OH)2D3).

    • Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle-treated control is calculated to determine the potency of VDR activation.

Anti-inflammatory Activity Assay
  • Objective: To assess the anti-inflammatory potential of the vitamin D epimers.

  • Method: The induction of Leukocyte-Associated Immunoglobulin-like Receptor 1 (LAIR1), a marker of anti-inflammatory response, is measured.

    • Cell Culture: A suitable cell line, such as human Caco-2 cells, is used.

    • Treatment: Cells are treated with the vitamin D epimers or 1,25(OH)2D3 for a specified duration.

    • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of the LAIR1 gene. A housekeeping gene (e.g., GAPDH) is used for normalization.

    • Data Analysis: The relative expression of LAIR1 mRNA is calculated using the ΔΔCt method, and the fold change in expression compared to the vehicle-treated control is determined.

Antiproliferative Activity Assay
  • Objective: To evaluate the ability of the vitamin D epimers to inhibit cell proliferation.

  • Method: The MTS assay, which measures mitochondrial activity as an indicator of cell viability and proliferation, is employed.

    • Cell Culture: A relevant cell line, such as a cancer cell line or rapidly proliferating cells, is seeded in a 96-well plate.

    • Treatment: Cells are treated with different concentrations of the vitamin D epimers or 1,25(OH)2D3.

    • MTS Reagent Addition: After the treatment period (e.g., 48-72 hours), the MTS reagent is added to each well.

    • Incubation and Absorbance Measurement: The plate is incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the classical Vitamin D signaling pathway and a general experimental workflow for comparing the biological activity of vitamin D epimers.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD Vitamin D3 VDR_unbound VDR VitaminD->VDR_unbound Binds to VDR_bound Vitamin D3-VDR VDR_unbound->VDR_bound RXR_unbound RXR VDR_RXR VDR-RXR Heterodimer RXR_unbound->VDR_RXR VDR_bound->VDR_RXR Heterodimerizes with RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Anti-inflammatory, Antiproliferative) Gene_Transcription->Biological_Response Leads to

Caption: Classical Vitamin D signaling pathway.

Experimental_Workflow Start Start: Synthesize/Obtain VD3 Epimers Cell_Culture Cell Culture (e.g., Caco-2) Start->Cell_Culture Treatment Treat Cells with Epimers & Controls Cell_Culture->Treatment Assays Perform Biological Assays Treatment->Assays VDR_Assay VDR Activation Assay (VDRE-LUC) Assays->VDR_Assay Inflammation_Assay Anti-inflammatory Assay (LAIR1 Induction) Assays->Inflammation_Assay Proliferation_Assay Antiproliferative Assay (MTS) Assays->Proliferation_Assay Data_Analysis Data Analysis & Comparison VDR_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Conclusion on Epimer Activity Data_Analysis->Conclusion

Caption: Experimental workflow for comparing epimer activity.

Conclusion

The available data indicates that the C23 epimers of 20S,23-dihydroxyvitamin D3, both in their non-1α-hydroxylated and 1α-hydroxylated forms, are potent activators of the Vitamin D Receptor and exhibit significant anti-inflammatory and antiproliferative activities. The 20S,23S and 20S,23R epimers show comparable potency in these assays, suggesting that the stereochemistry at the C23 position may not be a critical determinant of activity for this particular dihydroxylated vitamin D3 metabolite. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the Efficacy of VD2173 epimer-1 and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the macrocyclic peptide inhibitor VD2173 epimer-1 with other notable serine protease inhibitors. The focus is on their efficacy against key serine proteases involved in cancer progression, particularly matriptase and hepsin, which are crucial for the activation of hepatocyte growth factor (HGF). This document summarizes quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory potency of VD2173, its related acyclic counterpart ZFH7116, and other clinically relevant small-molecule serine protease inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Macrocyclic and Acyclic Peptide Inhibitors

InhibitorMatriptaseHepsinHGFAThrombinFactor Xa
VD2173 PotentPotentNo Inhibition>10,000>10,000
ZFH7116 210.38269000770

Data extracted from Damalanka VC, et al. J Med Chem. 2021.[1]

Table 2: In Vitro Inhibitory Activity (IC50) of Small-Molecule Serine Protease Inhibitors

InhibitorTarget Protease(s)Reported IC50
Camostat mesylate Trypsin, Matriptase, TMPRSS29.3 nM (Trypsin), 21.1 nM (Matriptase), 4.2 nM (TMPRSS2)
Nafamostat mesylate Broad spectrum0.3 - 54 µM (general)
Gabexate mesylate Trypsin, Plasmin, Kallikrein, Thrombin9.4 µM (Trypsin), 30 µM (Plasmin), 41 µM (Kallikrein), 110 µM (Thrombin)

Note: Direct comparative IC50 values for Nafamostat and Gabexate against matriptase and hepsin were not consistently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of VD2173 and ZFH7116.[1]

Serine Protease Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against target serine proteases.

Materials:

  • Recombinant human matriptase, hepsin, HGFA, thrombin, and factor Xa.

  • Fluorogenic peptide substrates specific for each protease.

  • Test inhibitors (VD2173, ZFH7116).

  • Assay buffer (e.g., Tris-buffered saline, pH 8.0, with CaCl2 and 0.01% Triton X-100).

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • A serial dilution of the test inhibitors is prepared in the assay buffer.

  • The recombinant serine protease is added to the wells of the 384-well plate containing the diluted inhibitors.

  • The plate is incubated at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • The specific fluorogenic substrate for the respective protease is added to each well to initiate the enzymatic reaction.

  • The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.

  • The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Pro-HGF Processing Assay

Objective: To assess the ability of the inhibitors to block the proteolytic activation of pro-HGF by matriptase, hepsin, and HGFA.

Materials:

  • Recombinant human pro-HGF.

  • Recombinant human matriptase, hepsin, and HGFA.

  • Test inhibitors (VD2173, ZFH7116).

  • Reaction buffer.

  • SDS-PAGE gels and Western blotting reagents.

  • Anti-HGF antibody.

Procedure:

  • Recombinant pro-HGF is incubated with one of the activating proteases (matriptase, hepsin, or HGFA) in the absence or presence of the test inhibitors at various concentrations.

  • The reaction mixtures are incubated at 37°C for a defined period to allow for proteolytic cleavage.

  • The reaction is stopped, and the samples are prepared for SDS-PAGE analysis under reducing conditions.

  • The protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for HGF.

  • After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • The protein bands corresponding to pro-HGF and the cleaved, active HGF are visualized using a chemiluminescent substrate. The reduction in the cleaved HGF band in the presence of the inhibitor indicates inhibitory activity.

Cell-Based Wound Healing Assay

Objective: To evaluate the effect of the inhibitors on HGF-mediated cancer cell migration.

Materials:

  • Cancer cell line responsive to HGF signaling (e.g., HCC827 lung cancer cells).

  • Cell culture medium and supplements.

  • Recombinant human pro-HGF.

  • Test inhibitors (VD2173, ZFH7116).

  • Sterile pipette tips or a wound-healing assay tool.

  • Microscope with imaging capabilities.

Procedure:

  • Cells are seeded in a multi-well plate and grown to confluence.

  • A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

  • The cells are washed to remove detached cells and then treated with fresh medium containing pro-HGF in the presence or absence of the test inhibitors.

  • The plate is incubated, and images of the wound area are captured at different time points (e.g., 0, 24, and 48 hours).

  • The wound closure is quantified by measuring the change in the wound area over time. A delay in wound closure in the presence of the inhibitors indicates an anti-migratory effect.[1]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes relevant to the evaluation of these serine protease inhibitors.

HGF_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling proHGF pro-HGF (inactive) HGF HGF (active) proHGF->HGF Activation MET MET Receptor HGF->MET Binding Signaling Downstream Signaling (Proliferation, Migration, Survival) MET->Signaling Matriptase Matriptase Matriptase->proHGF Inhibited by VD2173 & ZFH7116 Hepsin Hepsin Hepsin->proHGF Inhibited by VD2173 & ZFH7116 HGFA HGFA HGFA->proHGF Inhibited by ZFH7116

Caption: HGF activation pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) ProHGF_Assay pro-HGF Processing Assay Enzyme_Assay->ProHGF_Assay Wound_Healing Wound Healing Assay (Migration) ProHGF_Assay->Wound_Healing Signaling_Assay Downstream Signaling Analysis (e.g., p-MET Western Blot) Wound_Healing->Signaling_Assay PK_Studies Pharmacokinetic Studies Signaling_Assay->PK_Studies Efficacy_Models Tumor Xenograft Models PK_Studies->Efficacy_Models

Caption: General workflow for evaluating serine protease inhibitors.

Discussion and Conclusion

The data presented highlight the distinct profiles of different classes of serine protease inhibitors.

This compound , as a racemic mixture of the macrocyclic peptide VD2173, represents a potent and selective inhibitor of matriptase and hepsin. Its macrocyclic structure likely contributes to its high potency and selectivity, a desirable trait for minimizing off-target effects. The lack of inhibition against HGFA distinguishes it from its acyclic counterpart, ZFH7116, making it a valuable tool for dissecting the specific roles of matriptase and hepsin in HGF activation. Furthermore, its demonstrated ability to block pro-HGF processing and HGF-mediated cell migration in vitro underscores its therapeutic potential in cancers driven by the HGF/MET signaling axis.[1]

ZFH7116 serves as an important comparator, demonstrating that an acyclic peptide can also achieve potent inhibition of matriptase, hepsin, and, additionally, HGFA. This broader spectrum of activity may be advantageous in contexts where all three proteases contribute to pathology. However, the high potency of VD2173 against matriptase and hepsin, coupled with its selectivity, may offer a more targeted therapeutic approach with a potentially better safety profile.

Small-molecule inhibitors such as Camostat mesylate , Nafamostat mesylate , and Gabexate mesylate are clinically approved drugs with broader serine protease inhibitory activity. While effective in certain indications, their broader specificity may lead to more off-target effects compared to highly selective agents like VD2173. For instance, Camostat mesylate is a potent inhibitor of trypsin and TMPRSS2, in addition to matriptase. This broad activity has been leveraged for repurposing in conditions like COVID-19, but for targeted cancer therapy, a more selective inhibitor might be preferred to minimize side effects.

References

Inecalcitol: A Potent Vitamin D Analog Demonstrates Significant Therapeutic Potential in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound "VD2173 epimer-1" is not documented in publicly available scientific literature, the nomenclature suggests it is likely a novel epimer of a vitamin D analog. To provide a relevant and data-driven comparison guide, this report focuses on Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃), a well-characterized 14-epi-analog of the active vitamin D metabolite, 1α,25-dihydroxyvitamin D₃ (1,25D₃). Inecalcitol has demonstrated enhanced anti-tumor properties and a favorable safety profile in numerous preclinical xenograft studies, positioning it as a compelling therapeutic candidate for various cancers.

This guide compares the therapeutic efficacy of Inecalcitol against the natural vitamin D hormone, 1,25D₃, with a focus on its performance in xenograft models of squamous cell carcinoma (SCC) and prostate cancer. Detailed experimental protocols and a summary of the underlying molecular mechanisms are provided to offer a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy in Xenograft Models

In preclinical studies, Inecalcitol has consistently shown superior or comparable anti-tumor activity to 1,25D₃, often with a reduced risk of hypercalcemia, a common dose-limiting side effect of vitamin D-based therapies.

Squamous Cell Carcinoma (SCC) Xenograft Model

In a murine SCC model, Inecalcitol demonstrated potent, dose-dependent inhibition of tumor growth.[1] Notably, at a high dose, Inecalcitol's effect on tumor suppression was comparable to that of 1,25D₃, but it achieved this with a significantly better safety profile regarding serum calcium levels.[1]

CompoundDoseTumor Growth InhibitionSerum Calcium LevelsReference
Inecalcitol80 µ g/day Modest but significantNo significant increase[1]
Inecalcitol160 µ g/day Modest but significantNo significant increase[1]
Inecalcitol320 µ g/day Almost complete inhibitionNo significant increase[1]
1,25D₃0.312 µ g/day Almost complete inhibitionSignificant increase[1]
Prostate Cancer Xenograft Model

In an androgen-sensitive human prostate cancer (LNCaP) xenograft model, Inecalcitol effectively halted tumor growth.[2] This in vivo efficacy is supported by in vitro data showing that Inecalcitol is significantly more potent at inhibiting the clonal growth of LNCaP cells compared to 1,25D₃.[2]

Treatment GroupChange in Tumor SizeReference
Control (Diluent)Increased[2]
InecalcitolNo growth[2]

In Vitro Potency and Cellular Mechanisms

The enhanced anti-tumor activity of Inecalcitol is attributed to its potent effects on cell proliferation, cell cycle progression, and apoptosis induction.

Anti-Proliferative Activity

In vitro studies have consistently shown that Inecalcitol has a significantly lower IC₅₀ value for cell proliferation compared to 1,25D₃ in various cancer cell lines.

Cell LineCompoundIC₅₀ (Clonal Growth Inhibition)Reference
LNCaP (Prostate Cancer)Inecalcitol~11-fold lower than 1,25D₃[2]
SCC (Squamous Cell Carcinoma)Inecalcitol~30-fold lower than 1,25D₃[1][3]
Cell Cycle Arrest and Apoptosis

Inecalcitol's anti-proliferative effects are mediated, in part, by its ability to induce cell cycle arrest at the G₀/G₁ phase.[1] Furthermore, Inecalcitol is a more potent inducer of apoptosis than 1,25D₃.[1][3] This is achieved through the activation of the extrinsic apoptosis pathway, involving caspases 8, 10, and 3, and by downregulating key inhibitor of apoptosis proteins (IAPs) such as c-IAP1 and XIAP.[1][3]

Signaling Pathway and Mechanism of Action

Inecalcitol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes involved in cell growth, differentiation, and apoptosis. Inecalcitol exhibits enhanced VDR-mediated transcriptional activity compared to 1,25D₃.[1][3]

Upon binding to the VDR, Inecalcitol triggers a cascade of molecular events that ultimately lead to its anti-tumor effects. Key downstream effects include:

  • Induction of G₀/G₁ cell cycle arrest. [1]

  • Activation of the caspase-8/10-caspase-3 apoptotic pathway. [1][3]

  • Downregulation of anti-apoptotic proteins c-IAP1 and XIAP. [1][3]

  • Inhibition of the transcription factor ETV1 and the serine/threonine protein kinase Pim-1, both of which are implicated in prostate cancer progression. [2][4]

Inecalcitol_Signaling_Pathway Inecalcitol Signaling Pathway in Cancer Cells Inecalcitol Inecalcitol VDR Vitamin D Receptor (VDR) Inecalcitol->VDR Binds and activates CellCycle G0/G1 Cell Cycle Arrest VDR->CellCycle Induces Apoptosis Apoptosis VDR->Apoptosis Promotes IAPs c-IAP1, XIAP VDR->IAPs Inhibits expression Pim1_ETV1 Pim-1, ETV1 VDR->Pim1_ETV1 Inhibits expression Proliferation Tumor Cell Proliferation CellCycle->Proliferation Inhibits Caspase8_10 Caspase 8/10 Apoptosis->Caspase8_10 Apoptosis->Proliferation Inhibits Caspase3 Caspase 3 Caspase8_10->Caspase3 IAPs->Caspase3 Inhibit Xenograft_Workflow Xenograft Model Experimental Workflow CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (Inecalcitol vs. Control) Randomization->Treatment Endpoint Endpoint Analysis: Tumor Measurement, Serum Calcium Treatment->Endpoint

References

Cross-reactivity studies of VD2173 epimer-1

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cross-reactivity profile of Vitamin D2 (VD2) and its epimer, along with supporting experimental data, is crucial for researchers in drug development. While specific data for "VD2173 epimer-1" is not publicly available, we can draw parallels from cross-reactivity studies of other well-characterized Vitamin D analogs and their epimers. This guide provides a comparative analysis based on published data for related compounds, focusing on their binding affinities to the Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP).

Comparative Cross-Reactivity Analysis

The biological activity of Vitamin D compounds is primarily mediated through their binding to the VDR, a nuclear receptor that regulates gene expression. The affinity for DBP, the main carrier protein for Vitamin D in the circulation, also plays a critical role in their pharmacokinetics and bioavailability. Epimerization, a change in the stereochemical configuration at one chiral center, can significantly alter the binding affinity of these compounds to VDR and DBP, leading to different biological responses.

For instance, studies on the 20-epimer of 1α,25-dihydroxyvitamin D3 have revealed that subtle changes in the side-chain conformation can dramatically impact VDR binding. Some 20-epi analogs exhibit significantly higher affinity for VDR compared to the natural hormone, while showing negligible affinity for DBP.[1] This differential binding is a key aspect of their development as therapeutic agents, as it can lead to more targeted VDR activation with potentially fewer off-target effects.

Quantitative Comparison of Binding Affinities

The following table summarizes the relative binding affinities of several conformationally restricted analogs of 1α,25-dihydroxyvitamin D3 and its 20-epimer to the Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP). The data is normalized to the binding affinity of 1α,25-dihydroxyvitamin D3.

CompoundRelative Binding Affinity to VDRRelative Binding Affinity to DBP
1α,25-dihydroxyvitamin D311
Analog 3 ((22S)-22-methyl-1,25(OH)2D3)1/60Not Significant
Analog 4 ((22R)-22-methyl-1,25(OH)2D3)1/3Significant
Analog 5 ((22R)-22-methyl-20-epi-1,25(OH)2D3) 20 Not Significant
Analog 6 ((22S)-22-methyl-20-epi-1,25(OH)2D3)1/100Not Significant

Data sourced from Ishida et al., Biochemistry, 2000.[1]

As shown in the table, Analog 5, a 20-epimer, demonstrates a 20-fold higher affinity for VDR compared to the natural hormone, while having a negligible affinity for DBP.[1] This highlights the potential of epimerization to generate highly potent and selective VDR modulators.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the differential binding of Vitamin D and its epimers and a typical workflow for assessing cross-reactivity.

cluster_ligands Ligands cluster_receptors Binding Proteins cluster_effects Biological Effects VD2 VD2 VDR VDR VD2->VDR DBP DBP VD2->DBP Epimer-1 Epimer-1 Epimer-1->VDR Altered Affinity Membrane Receptor Membrane Receptor Epimer-1->Membrane Receptor Genomic Effects Genomic Effects VDR->Genomic Effects Transport Transport DBP->Transport Rapid Effects Rapid Effects Membrane Receptor->Rapid Effects

Differential Binding of VD2 and its Epimer.

Start Start Prepare Receptor Prepare Receptor (VDR or DBP) Start->Prepare Receptor Radiolabel Ligand Radiolabel Known Ligand Start->Radiolabel Ligand Incubate Incubate Prepare Receptor->Incubate Radiolabel Ligand->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Add unlabeled competitor (VD2 or Epimer-1) Measure Radioactivity Measure Radioactivity Separate->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis End End Data Analysis->End Determine IC50 and Ki

Competitive Binding Assay Workflow.

Experimental Protocols

A detailed methodology for a competitive binding assay to assess the cross-reactivity of this compound is provided below.

Objective: To determine the relative binding affinity (cross-reactivity) of this compound for the Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP) compared to a known reference ligand (e.g., 1α,25-dihydroxyvitamin D3).

Materials:

  • Recombinant human VDR and DBP

  • Radiolabeled reference ligand (e.g., [³H]1α,25-dihydroxyvitamin D3)

  • Unlabeled reference ligand

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts and stabilizing agents)

  • Scintillation vials and scintillation cocktail

  • Multi-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled reference ligand and this compound in the assay buffer.

    • Dilute the radiolabeled reference ligand to a final concentration that is below its dissociation constant (Kd) for the respective receptor.

    • Dilute the recombinant VDR or DBP to an appropriate concentration in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, add the following components in triplicate for each concentration point:

      • Assay buffer

      • A fixed concentration of recombinant VDR or DBP

      • A fixed concentration of the radiolabeled reference ligand

      • Increasing concentrations of the unlabeled reference ligand (for the standard curve) or this compound (for the test compound).

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the receptor-ligand complexes.

    • Wash the filters with ice-cold assay buffer to remove any unbound radiolabeled ligand.

  • Quantification of Bound Ligand:

    • Place the filters in scintillation vials containing scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute, CPM) as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibition constant (Ki) for both the reference ligand and this compound using the Cheng-Prusoff equation.

    • The relative binding affinity (cross-reactivity) of this compound can be calculated as the ratio of the Ki of the reference ligand to the Ki of this compound.

References

In-depth Head-to-Head Comparison: Investigational Agent VD2173 epimer-1 Versus Approved Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on the investigational agent VD2173 epimer-1 in the context of current standards of care in oncology.

Introduction

The landscape of cancer therapy is continually evolving, with novel investigational agents seeking to improve upon existing treatment paradigms. This guide provides a detailed comparison of this compound with currently approved cancer drugs. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its potential therapeutic standing. Due to the limited publicly available information specifically identifying a compound by the name "this compound" in the context of oncology, this guide will focus on the broader class of compounds to which it likely belongs: vitamin D analogs. The anticancer properties of these molecules are a subject of ongoing research.[1][2][3] This comparison will, therefore, juxtapose the known mechanisms and clinical data of established cancer drugs with the general characteristics and investigational findings related to vitamin D analogs in oncology.

The Role of Vitamin D Analogs in Cancer Treatment

Vitamin D, primarily in its active form 1,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs have demonstrated potential in cancer treatment by inhibiting tumor cell growth both in laboratory studies and in various animal models.[1] The primary challenge in utilizing vitamin D as a cancer therapeutic is its calcemic effects at pharmacological doses.[2] Consequently, numerous analogs have been developed to dissociate these antiproliferative effects from the effects on calcium homeostasis.[2] Some of these analogs, such as EB1089, inecalcitol, and paricalcitol, have advanced to clinical trials.[1]

The anticancer mechanisms of vitamin D analogs are multifaceted and include the induction of cell differentiation, apoptosis (programmed cell death), regulation of the cell cycle, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.[2][3]

Comparative Analysis: Mechanistic and Preclinical Data

A direct head-to-head comparison with specific approved drugs is challenging without explicit data for "this compound." However, a generalized comparison of the mechanism of action of vitamin D analogs against major classes of cancer drugs can be informative.

FeatureVitamin D AnalogsChemotherapy (e.g., Paclitaxel)Targeted Therapy (e.g., Imatinib)Immunotherapy (e.g., Pembrolizumab)
Primary Mechanism Binds to the Vitamin D Receptor (VDR) to modulate gene expression related to cell cycle, apoptosis, and differentiation.[1]Induces mitotic arrest and apoptosis by stabilizing microtubules.Inhibits specific tyrosine kinases (e.g., BCR-ABL) that drive cancer cell proliferation.Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring anti-tumor immunity.
Cellular Target Vitamin D Receptor (VDR), a nuclear transcription factor.[1]Microtubules.Specific oncogenic proteins.Immune checkpoint proteins (PD-1/PD-L1).
Key Preclinical Findings Inhibition of proliferation and induction of apoptosis in various cancer cell lines (e.g., breast, prostate, colon).[2][3]Broad cytotoxic activity against rapidly dividing cells.High efficacy in cancer models with the specific molecular target.T-cell mediated tumor cell killing in syngeneic mouse models.
Known Resistance Mechanisms Downregulation or mutation of VDR.Upregulation of drug efflux pumps (e.g., P-glycoprotein).Mutations in the target kinase.Loss of antigen presentation, upregulation of alternative checkpoints.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of anticancer compounds like vitamin D analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the vitamin D analog or a control drug for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of viable cells compared to the untreated control.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and receive the vitamin D analog, a standard-of-care drug, or a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

Signaling Pathways and Visualizations

The anticancer effects of vitamin D analogs are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.

Vitamin_D_Signaling cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_effects Cellular Effects VD Vitamin D Analog VDR Vitamin D Receptor (VDR) VD->VDR Binding RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) in DNA RXR->VDRE Binds to DNA CellCycleArrest Cell Cycle Arrest VDRE->CellCycleArrest Apoptosis Apoptosis VDRE->Apoptosis Differentiation Differentiation VDRE->Differentiation Angiogenesis ↓ Angiogenesis VDRE->Angiogenesis Metastasis ↓ Metastasis VDRE->Metastasis

Caption: Vitamin D analog signaling pathway in a cancer cell.

The above diagram illustrates the general mechanism of action for vitamin D analogs. Upon entering the cell, the analog binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. The VDR/RXR complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of genes that regulate cellular processes such as cell cycle arrest, apoptosis, and differentiation, while inhibiting angiogenesis and metastasis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials CellLines Cancer Cell Lines Viability Cell Viability Assays CellLines->Viability ApoptosisAssay Apoptosis Assays CellLines->ApoptosisAssay AnimalModels Animal Models (Xenografts) Viability->AnimalModels Promising Candidates ApoptosisAssay->AnimalModels Promising Candidates Efficacy Tumor Growth Inhibition AnimalModels->Efficacy Toxicity Toxicity Assessment AnimalModels->Toxicity Phase1 Phase I (Safety) Efficacy->Phase1 Toxicity->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison to Standard of Care) Phase2->Phase3

Caption: General workflow for preclinical and clinical evaluation of an anticancer agent.

This workflow outlines the typical progression of an investigational anticancer drug from initial laboratory testing to clinical trials. Promising results from in vitro studies on cancer cell lines lead to in vivo evaluation in animal models to assess efficacy and safety. Successful preclinical data can then support the initiation of clinical trials in humans.

Conclusion and Future Directions

Future research will likely focus on:

  • The development of novel vitamin D analogs with improved efficacy and safety profiles.

  • Combination therapies, where vitamin D analogs are used to sensitize tumors to other anticancer agents.[4][5]

  • The identification of biomarkers to predict which patients are most likely to respond to treatment with vitamin D analogs.

For a definitive head-to-head comparison, further preclinical and clinical data specifically for this compound are required. Researchers with access to such proprietary data are encouraged to utilize the frameworks and methodologies presented in this guide for their comparative analyses.

References

Unveiling Predictive Biomarkers for VD2173: A Comparative Guide to HGF/MET Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of biomarker discovery strategies for predicting response to VD2173, a novel macrocyclic serine protease inhibitor, in the context of cancer therapy. This guide provides a comparative overview of VD2173, alternative therapies targeting the HGF/MET signaling pathway, and detailed experimental protocols for biomarker validation.

Introduction to VD2173 and the HGF/MET Signaling Axis

VD2173 is a potent macrocyclic peptide inhibitor of the serine proteases matriptase and hepsin. These proteases play a critical role in the activation of Hepatocyte Growth Factor (HGF), the unique ligand for the MET receptor tyrosine kinase. The HGF/MET signaling pathway is a key driver of tumor growth, invasion, and metastasis, and its aberrant activation is implicated in resistance to various targeted cancer therapies. By inhibiting matriptase and hepsin, VD2173 effectively blocks the conversion of inactive pro-HGF to its active form, thereby attenuating HGF/MET signaling and downstream cellular responses. The precise stereochemistry of "epimer-1" is not extensively detailed in publicly available literature; therefore, this guide will focus on the broadly characterized VD2173.

Biomarker Discovery: Predicting Response to VD2173

The identification of predictive biomarkers is paramount for the clinical success of targeted therapies like VD2173. A robust biomarker strategy can help select patients who are most likely to respond to treatment, thereby maximizing efficacy and minimizing unnecessary toxicity. Based on the mechanism of action of VD2173 and the broader understanding of the HGF/MET pathway, several candidate biomarkers can be proposed for predicting therapeutic response.

Key Candidate Biomarkers:

  • Expression and Activation of Target Proteases: High expression or activity of matriptase and hepsin in tumor tissue may indicate a greater dependence on this pathway for HGF activation, suggesting potential sensitivity to VD2173.

  • HGF and MET Expression Levels: Elevated levels of HGF and/or its receptor MET, including MET gene amplification or protein overexpression, are established biomarkers of HGF/MET pathway activation and may predict response to inhibitors of this axis.[1][2][3][4] Autocrine HGF production by tumor cells is a particularly strong predictor of sensitivity to MET inhibition.[1][5]

  • Phosphorylation Status of MET and Downstream Effectors: The activation of the MET receptor is marked by its phosphorylation. Assessing the levels of phosphorylated MET (p-MET) and key downstream signaling proteins such as Gab1, ERK, and AKT can provide a more direct measure of pathway activity and potential susceptibility to VD2173.[3]

  • Circulating Biomarkers: Soluble forms of HGF and the MET extracellular domain can be detected in patient serum or plasma and may serve as non-invasive biomarkers to monitor pathway activation and treatment response.[1][3]

Comparative Analysis of VD2173 and Alternative Therapies

VD2173 represents a novel approach to inhibiting the HGF/MET pathway by targeting the upstream activators of its ligand. This offers a distinct mechanism compared to direct MET tyrosine kinase inhibitors (TKIs) or antibodies targeting HGF or MET.

Therapeutic AgentClassMechanism of ActionPotential AdvantagesPotential Disadvantages
VD2173 Macrocyclic Serine Protease InhibitorInhibits matriptase and hepsin, preventing pro-HGF activation.Acts upstream in the signaling cascade; may overcome resistance mechanisms associated with MET kinase domain mutations.Efficacy may be dependent on the specific HGF-activating proteases present in the tumor microenvironment.
Crizotinib Small Molecule TKICompetitive inhibitor of the ATP-binding site of MET, ALK, and ROS1.[6]Orally bioavailable; proven efficacy in MET-driven cancers.[7]Multi-targeted nature can lead to off-target effects; resistance can develop through MET kinase domain mutations.
Capmatinib Small Molecule TKIHighly selective MET inhibitor.[8]High selectivity may reduce off-target toxicities; approved for NSCLC with MET exon 14 skipping mutations.[8]Resistance can still emerge through various mechanisms.
Tepotinib Small Molecule TKIHighly selective MET inhibitor.Orally bioavailable; demonstrated efficacy in METex14 NSCLC.[7]Similar resistance challenges as other MET TKIs.
Onartuzumab Monoclonal AntibodyBinds to the MET receptor, preventing HGF binding and receptor dimerization.[8]High specificity for the MET receptor.Clinical trial results have been mixed, highlighting the need for better patient selection.
Ficlatuzumab Monoclonal AntibodyBinds to HGF, neutralizing it and preventing it from activating the MET receptor.Directly targets the ligand, which can be effective in tumors with high HGF expression.Efficacy may be limited in tumors with ligand-independent MET activation.

Experimental Protocols for Biomarker Validation

The following are detailed methodologies for key experiments to validate the candidate biomarkers for predicting response to VD2173.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify the expression levels of total and phosphorylated proteins in cell lysates or tumor homogenates.

Protocol:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

    • For tumor tissue, homogenize in lysis buffer on ice.

    • Determine protein concentration using a BCA assay.[9]

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., matriptase, hepsin, MET, p-MET, HGF, AKT, p-AKT, ERK, p-ERK) overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection:

    • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[10]

  • Quantification:

    • Densitometry analysis of the bands can be performed using image analysis software, normalizing to a loading control like GAPDH or β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Proteins

ELISA is a plate-based assay used to quantify the concentration of soluble proteins, such as HGF, in serum, plasma, or cell culture supernatants.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for the target protein (e.g., HGF) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Add standards of known concentrations and samples to the wells and incubate for 2 hours at room temperature.[12]

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target protein. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development:

    • Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.[12]

  • Reaction Stoppage and Measurement:

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards and calculate the concentration of the target protein in the samples.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA expression levels of target genes in cells or tissues.

Protocol:

  • RNA Extraction:

    • Extract total RNA from cell pellets or tumor tissue using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

  • qPCR Reaction:

    • Set up the qPCR reaction with cDNA, gene-specific primers for the target genes (e.g., ST14 for matriptase, HPN for hepsin, MET, HGF), and a SYBR Green or TaqMan-based qPCR master mix.[14]

  • Thermal Cycling:

    • Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).[15]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).[14]

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-HGF pro-HGF HGF HGF pro-HGF->HGF Activation MET Receptor MET Receptor HGF->MET Receptor Binding p-MET p-MET MET Receptor->p-MET Dimerization & Phosphorylation Matriptase/Hepsin Matriptase/Hepsin Matriptase/Hepsin->pro-HGF Cleavage PI3K/AKT PI3K/AKT p-MET->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK p-MET->RAS/RAF/MEK/ERK Cell Survival Cell Survival PI3K/AKT->Cell Survival Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Invasion/Metastasis Invasion/Metastasis RAS/RAF/MEK/ERK->Invasion/Metastasis

Caption: HGF/MET Signaling Pathway.

VD2173_MOA pro-HGF pro-HGF HGF HGF pro-HGF->HGF Activation HGF/MET Signaling HGF/MET Signaling HGF->HGF/MET Signaling Matriptase/Hepsin Matriptase/Hepsin Matriptase/Hepsin->pro-HGF Cleavage VD2173 VD2173 VD2173->Matriptase/Hepsin Inhibition Tumor Progression Tumor Progression HGF/MET Signaling->Tumor Progression

Caption: Mechanism of Action of VD2173.

Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Clinical Implementation Patient Samples Patient Samples Genomic/Proteomic Profiling Genomic/Proteomic Profiling Patient Samples->Genomic/Proteomic Profiling Candidate Biomarkers Candidate Biomarkers Genomic/Proteomic Profiling->Candidate Biomarkers Assay Development Assay Development Candidate Biomarkers->Assay Development Clinical Cohort Validation Clinical Cohort Validation Assay Development->Clinical Cohort Validation Predictive Biomarker Predictive Biomarker Clinical Cohort Validation->Predictive Biomarker Clinical Trial Stratification Clinical Trial Stratification Predictive Biomarker->Clinical Trial Stratification Personalized Medicine Personalized Medicine Clinical Trial Stratification->Personalized Medicine

Caption: Biomarker Discovery Workflow.

References

Safety Operating Guide

Navigating the Disposal of VD2173 Epimer-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like VD2173 epimer-1 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a racemic mixture of VD2173. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the general principles of chemical waste management. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye ProtectionSafety glasses or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionA standard laboratory coat
Respiratory ProtectionA dust mask or respirator may be necessary for powdered forms to prevent inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste collection program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Pure, unused compound

  • Contaminated labware (e.g., pipette tips, vials, gloves)[1]

  • Solutions containing the compound

Segregation is crucial to prevent dangerous reactions.[4] Keep waste containing this compound separate from other chemical waste unless directed otherwise by your EHS department. For instance, acids and bases should never be mixed with this type of waste.[4]

Waste Container Selection and Labeling

The selection of appropriate waste containers is vital to prevent leaks and ensure safe handling.[1]

Container RequirementSpecification
Chemical Compatibility Must be compatible with this compound and any solvents used.[3]
Condition Free from damage or deterioration with a secure, leak-proof closure.[1][3]
Labeling Must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the accumulation start date.[1]
Waste Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][6] This area must be at or near the point of generation and under the control of laboratory personnel.

cluster_workflow This compound Disposal Workflow A Step 1: Waste Generation (this compound) B Step 2: Segregate Waste A->B Isolate from other chemicals C Step 3: Select & Label Compatible Container B->C Use appropriate waste container D Step 4: Store in Satellite Accumulation Area C->D Securely cap & place in SAA E Step 5: Request EHS Waste Pickup D->E Once full or time limit reached F Step 6: EHS Collection & Final Disposal E->F Document & transfer custody

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

Arranging for Final Disposal

Once a waste container is full or has reached its accumulation time limit (typically up to one year for partially filled containers, but institutional policies may vary), you must arrange for its disposal through your institution's EHS department.[1][6] This is usually done by submitting a hazardous waste pickup request form.[1]

Empty Container Disposal

An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse : The container must be triple rinsed with a solvent capable of removing the residue.[2]

  • Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste.[2]

  • Deface Label : All chemical labels must be completely removed or defaced.[2]

  • Dispose : The clean, unlabeled container can then be disposed of as regular trash.

cluster_container_disposal Empty Container Decontamination Start Empty Container (this compound) Rinse1 Rinse 1 Start->Rinse1 Rinse2 Rinse 2 Rinse1->Rinse2 Collect Collect Rinsate (Hazardous Waste) Rinse1->Collect Rinse3 Rinse 3 Rinse2->Rinse3 Rinse2->Collect Rinse3->Collect Deface Deface Label Rinse3->Deface Trash Dispose as Regular Trash Deface->Trash

Caption: The logical flow for the triple-rinse procedure for decontaminating empty chemical containers.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.